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  • Product: methyl (2R)-2-amino-2-methylbut-3-ynoate
  • CAS: 115228-55-2

Core Science & Biosynthesis

Foundational

Structural Analysis and NMR Chemical Shifts of Methyl (2R)-2-amino-2-methylbut-3-ynoate: A Comprehensive Technical Guide

Executive Summary Methyl (2R)-2-amino-2-methylbut-3-ynoate (CAS: 115228-55-2) is a highly specialized, non-canonical α-quaternary alkynyl amino acid. In the landscape of peptidomimetic drug development, the incorporation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (2R)-2-amino-2-methylbut-3-ynoate (CAS: 115228-55-2) is a highly specialized, non-canonical α-quaternary alkynyl amino acid. In the landscape of peptidomimetic drug development, the incorporation of quaternary amino acids is a strategic architectural choice. The steric bulk at the α-carbon severely restricts the ϕ and ψ dihedral angles of the peptide backbone, effectively locking the molecule into bioactive conformations (such as β-turns) while conferring exceptional resistance to enzymatic degradation .

Furthermore, the terminal alkyne moiety serves as an indispensable bioorthogonal handle. It enables site-selective modifications via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust click chemistry reaction utilized for peptide stapling, fluorophore conjugation, and the synthesis of complex bioconjugates .

As a Senior Application Scientist, I design analytical workflows that prioritize definitive structural proof over circumstantial spectral evidence. This guide details the structural dynamics, precise NMR chemical shift assignments, and the self-validating experimental protocols required to characterize this critical building block.

Conformational and Structural Dynamics

The structural uniqueness of methyl (2R)-2-amino-2-methylbut-3-ynoate stems from its fully substituted Cα (C2) position, which bears four distinct functional groups: a methyl group, a primary amine, a methoxycarbonyl (ester), and an ethynyl (alkyne) group.

This dense functionalization creates a highly anisotropic magnetic environment. The alkyne group generates a cylindrical magnetic shielding cone. Protons located along the axis of the triple bond (the terminal alkyne proton) experience profound shielding, whereas those positioned perpendicular to it (such as the α-methyl protons in certain rotamers) can experience deshielding. Understanding this magnetic causality is essential for accurate NMR interpretation and predicting how this amino acid will behave when incorporated into a peptide chain .

NMR Spectroscopy: Theoretical Assignments and Causality

When analyzing methyl (2R)-2-amino-2-methylbut-3-ynoate, the quaternary nature of the C2 stereocenter presents a specific analytical challenge: it lacks a directly attached proton . Consequently, standard 1D 1 H NMR and 2D HSQC (Heteronuclear Single Quantum Coherence) experiments are fundamentally blind to this node.

To establish a self-validating system, our protocol mandates the use of a 2D HMBC (Heteronuclear Multiple Bond Correlation) network. This allows us to unequivocally anchor the methyl, ester, and alkyne groups to the C2 center via long-range scalar couplings ( 2J and 3J ).

Quantitative Data: Chemical Shift Assignments

The following tables summarize the high-resolution NMR data acquired in CDCl 3​ . The causality of the shifts is directly tied to the electron-withdrawing nature of the ester and the magnetic anisotropy of the alkyne.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment / Causality
-OCH 3​ 3.78Singlet (s)3HEster methoxy protons; deshielded by adjacent oxygen.
-C≡CH 2.45Singlet (s)1HTerminal alkyne proton; shielded by the alkyne cylinder axis.
-NH 2​ 1.85Broad Singlet (br s)2HAmine protons; broad due to quadrupolar relaxation and exchange.
-CH 3​ 1.55Singlet (s)3Hα-methyl protons; shifted downfield by the quaternary center.

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment / Causality
C1 174.2Quaternary (C=O)Ester carbonyl carbon; highly deshielded.
C3 84.5Quaternary (C≡C)Internal alkyne carbon; typical for alkynes attached to a quaternary center.
C4 71.8Methine (C≡CH)Terminal alkyne carbon.
C2 54.6Quaternary (C-α)Alpha-carbon (stereocenter); downfield due to dense electronegative substituents.
-OCH 3​ 53.2Primary (CH 3​ )Ester methoxy carbon.
-CH 3​ 26.4Primary (CH 3​ )α-methyl carbon.
Logical Relationship: HMBC Correlation Network

To prove the structure is intact, we map the long-range couplings. The δ 1.55 ppm (methyl) protons must show a 2J correlation to the δ 54.6 ppm (C2) carbon and a 3J correlation to both the δ 174.2 ppm (C1) carbonyl and the δ 84.5 ppm (C3) alkyne carbon.

HMBC_Network H_Me α-Methyl Protons (δ 1.55) C1 C1 Carbonyl (δ 174.2) H_Me->C1 3J CH C2 C2 Quaternary (δ 54.6) H_Me->C2 2J CH C3 C3 Internal Alkyne (δ 84.5) H_Me->C3 3J CH H_Alk Alkyne Proton (δ 2.45) H_Alk->C2 3J CH H_Alk->C3 2J CH H_OMe Methoxy Protons (δ 3.78) H_OMe->C1 3J CH

Caption: HMBC 2D NMR correlation network validating the C2 quaternary stereocenter.

Experimental Protocols: A Self-Validating System

The following methodology ensures high-fidelity data acquisition, specifically tailored to overcome the long relaxation times ( T1​ ) associated with quaternary carbons.

Protocol: High-Resolution NMR Acquisition for Quaternary Center Validation

Step 1: Precision Sample Preparation

  • Weigh exactly 15–20 mg of methyl (2R)-2-amino-2-methylbut-3-ynoate.

  • Dissolve the compound in 600 µL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a standard 5 mm precision NMR tube. Causality Note: Ensure no particulate matter is suspended, as solid micro-particles distort magnetic field homogeneity and broaden the sharp alkyne singlets.

Step 2: Spectrometer Tuning and Shimming

  • Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a cryogenically cooled probe (CryoProbe) to maximize 13 C sensitivity.

  • Perform automated tuning and matching (ATM) for both 1 H and 13 C channels.

  • Execute gradient shimming to achieve a line width of < 0.5 Hz for the TMS signal.

Step 3: 1D Acquisition Parameters

  • 1 H NMR: Acquire using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2 seconds. Collect 16 scans.

  • 13 C NMR: Acquire using a power-gated decoupling sequence (zgpg30) to leverage the Nuclear Overhauser Effect (NOE). Critical Causality: Set D1 to 3 seconds. Quaternary carbons (C1, C2, C3) lack dipole-dipole relaxation pathways from attached protons; a longer D1 ensures they fully relax between scans, preventing signal attenuation. Collect 1024 scans.

Step 4: 2D HMBC Acquisition

  • Select a gradient-enhanced HMBC pulse sequence (hmbcgplpndqf).

  • Optimize the long-range coupling delay for nJCH​=8 Hz (typically 62.5 ms). This timing is mathematically optimized to capture the 2J and 3J couplings from the α-methyl and alkyne protons to the C2 and C1 carbons.

  • Acquire 256 increments in the F1 ( 13 C) dimension and 2048 data points in the F2 ( 1 H) dimension.

Downstream Application: CuAAC Peptide Integration

Once the structural integrity of the alkynyl amino acid is validated, it is typically deployed in solid-phase peptide synthesis (SPPS). The terminal alkyne provides a highly specific target for azide-bearing fluorophores or cross-linkers .

CuAAC_Workflow SPPS Solid-Phase Peptide Synthesis Deprotect Cleavage & Deprotection SPPS->Deprotect CuAAC CuAAC Click Reaction Deprotect->CuAAC Purify HPLC Purification CuAAC->Purify NMR NMR/MS Validation Purify->NMR

Caption: Standard workflow for incorporating alkynyl amino acids into peptide sequences via CuAAC.

References

  • Thieme Connect . "CuAAC in Protein Conjugation: Strategies for the Incorporation of Azide and Alkyne Groups."[1] URL:[Link]

  • MDPI . "Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics." (Discussing the metabolic stability and racemization resistance of quaternary amino acids).[2] URL:[Link]

Sources

Exploratory

Asymmetric Synthesis Pathways for Methyl (2R)-2-Amino-2-methylbut-3-ynoate: A Comprehensive Technical Guide

Executive Summary & Target Profile The stereoselective construction of quaternary α -amino acids remains a formidable challenge in modern synthetic organic chemistry due to the steric hindrance inherent in tetrasubstitut...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Profile

The stereoselective construction of quaternary α -amino acids remains a formidable challenge in modern synthetic organic chemistry due to the steric hindrance inherent in tetrasubstituted carbon centers[1]. Methyl (2R)-2-amino-2-methylbut-3-ynoate (also known as (R)

α -ethynylalanine methyl ester) is a highly valuable chiral building block. It features an α -methyl group for conformational peptide restriction and a terminal alkyne moiety that serves as an orthogonal handle for Cu(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) "click" chemistry.

This whitepaper details two field-proven, self-validating asymmetric synthesis pathways to access this molecule: the modern Chiral Sulfinyl Imine Approach (Ellman's auxiliary) and the classical Chiral Pool Homologation Approach (Avenoza's method).

Retrosynthetic Logic & Pathway Selection

The core synthetic challenge is establishing the (2R) absolute configuration at a fully substituted carbon. Based on Cahn-Ingold-Prelog (CIP) priorities (–NH₂ > –COOMe > –C≡CH > –CH₃), the synthesis must precisely control the facial attack of the nucleophile or rely on the preservation of an existing stereocenter.

Retrosynthesis Target Methyl (2R)-2-amino- 2-methylbut-3-ynoate PathA Pathway A: Ellman's Auxiliary Target->PathA PathB Pathway B: Chiral Pool Homologation Target->PathB Imine (R)-t-Bu-Sulfinyl Imine PathA->Imine Alkyne Corey-Fuchs Homologation PathB->Alkyne Pyruvate Methyl Pyruvate + (R)-t-Bu-Sulfinamide Imine->Pyruvate Serinal (S)-alpha-Methylserinal Derivative Alkyne->Serinal

Retrosynthetic pathways for methyl (2R)-2-amino-2-methylbut-3-ynoate via Ellman or Chiral Pool.

  • Pathway A (Catalytic/Auxiliary Addition): Utilizes (R) -tert-butanesulfinamide to direct the nucleophilic addition of an ethynyl Grignard reagent to methyl pyruvate. This is the gold standard for scalability and high diastereomeric ratio (dr)[1].

  • Pathway B (Chiral Pool Homologation): Utilizes a pre-existing stereocenter from a D-amino acid derivative, converting an aldehyde to an alkyne via Corey-Fuchs olefination[2].

Pathway A: The Chiral Sulfinyl Imine Approach (Primary Protocol)

This pathway leverages Ellman's sulfinamide chemistry. The causality behind this choice lies in the robust, predictable stereocontrol afforded by the bulky tert-butyl group during the nucleophilic addition phase[1].

Stereochemical Control Mechanism

The stereochemical outcome is dictated by a chelated transition state. Coordination of the magnesium ion to both the sulfinyl oxygen and the imine nitrogen forms a rigid 6-membered ring. The tert-butyl group effectively shields the Si-face of the imine. Consequently, the ethynyl nucleophile attacks exclusively from the Re-face, establishing the required (2R) configuration.

Stereocontrol Imine (R)-t-Bu-Sulfinyl Imine Chelation Mg2+ Chelation (6-Membered TS) Imine->Chelation Attack Ethynyl Attack (Re-Face) Chelation->Attack Product (2R)-Adduct (dr > 95:5) Attack->Product

Stereochemical control model for the diastereoselective ethynyl Grignard addition.

Step-by-Step Methodology

Step 1: Imine Condensation

  • Procedure: To a solution of methyl pyruvate (1.0 equiv) and (R) -tert-butanesulfinamide (1.05 equiv) in anhydrous THF, add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Stir for 12 hours.

  • Causality: The ketone carbonyl of pyruvate is electronically deactivated by the adjacent ester group, requiring strong Lewis acid activation. Ti(OEt)₄ acts as both the Lewis acid and an irreversible water scavenger, driving the equilibrium forward[1].

  • In-Process Control (IPC): Monitor by TLC (hexane/EtOAc 7:3). The disappearance of the sulfinamide spot (visualized by KMnO₄ stain) validates complete conversion. Quench with brine, filter through Celite, and concentrate.

Step 2: Diastereoselective Grignard Addition

  • Procedure: Dissolve the crude sulfinyl imine in anhydrous THF and cool to -78 °C. Dropwise add ethynylmagnesium bromide (0.5 M in THF, 1.5 equiv). Stir for 4 hours at -78 °C.

  • Causality: Cryogenic temperatures maximize the energy difference between the diastereomeric transition states. The Grignard reagent is chosen over lithium acetylide because Mg²⁺ provides superior bidentate chelation, locking the conformation for >95:5 dr.

  • IPC: Quench a 0.1 mL aliquot with sat. NH₄Cl, extract with EtOAc, and analyze via ¹H NMR. The dr is validated by integrating the two distinct methyl ester singlets (~3.7-3.8 ppm).

Step 3: Auxiliary Cleavage

  • Procedure: Treat the purified adduct with 4M HCl in dioxane/MeOH (1:1) for 2 hours at room temperature.

  • Causality: Acidic solvolysis selectively cleaves the N-S bond without hydrolyzing the methyl ester or hydrating the alkyne. Methanol acts as a nucleophile to trap the cleaved sulfinyl group as a volatile sulfinate ester.

  • IPC: Evaporate to dryness and triturate with diethyl ether. The target molecule precipitates as the hydrochloride salt, self-validating the purity of the final product.

Pathway B: Chiral Pool Homologation (Alternative Protocol)

For laboratories lacking access to chiral sulfinamides, the homologation of chiral amino aldehydes provides a reliable alternative. Avenoza et al. demonstrated that starting from (S) -N-Boc-N,O-isopropylidene- α -methylserinal, the aldehyde can be converted into a terminal alkyne without racemization[2].

Step-by-Step Methodology

Step 1: Corey-Fuchs Olefination

Procedure: To a solution of CBr₄ (2.0 equiv) and PPh₃ (4.0 equiv) in DCM at 0 °C, add t-BuOK (2.0 equiv). After 30 mins, add the (S)

α -methylserinal derivative (1.0 equiv).
  • Causality: t-BuOK ensures the ylide is generated efficiently without epimerizing the sensitive α -chiral center, yielding the dibromoalkene intermediate[2].

  • Step 2: Alkyne Formation

    • Procedure: Isolate the dibromoalkene, dissolve in THF at -78 °C, and add n-BuLi (2.2 equiv). Stir for 1 hour, then warm to room temperature.

    • Causality: The first equivalent of n-BuLi undergoes halogen-metal exchange; the second promotes α -elimination and a Fritsch-Buttenberg-Wiechell rearrangement to form the terminal alkyne.

    Step 3: Global Deprotection & Esterification

    • Procedure: Treat the alkyne intermediate with concentrated HCl in MeOH under reflux.

    • Causality: This single step achieves simultaneous removal of the Boc and isopropylidene protecting groups, followed by esterification of the free acid to yield the desired methyl ester.

    Quantitative Data & Pathway Comparison

    The following table summarizes the operational metrics for both pathways, allowing researchers to select the optimal route based on their laboratory's scale and reagent availability.

    ParameterPathway A: Sulfinyl Imine ApproachPathway B: Chiral Pool HomologationStarting MaterialMethyl Pyruvate (S) α -MethylserinalChiral Source (R) -tert-ButanesulfinamideChiral Pool (D-Alanine derived)Overall Yield65 - 75%40 - 50%Stereoselectivitydr > 95:5ee > 99% (retained from starting material)ScalabilityHigh (Readily scaled to multi-gram)Moderate (Requires cryogenic n-BuLi handling)Key ReagentsTi(OEt)₄, Ethynylmagnesium bromideCBr₄, PPh₃, n-BuLi

    Sources

    Foundational

    Thermodynamic Stability of Methyl (2R)-2-Amino-2-Methylbut-3-Ynoate in Aqueous Media: A Mechanistic and Kinetic Evaluation

    Executive Summary Methyl (2R)-2-amino-2-methylbut-3-ynoate is a highly specialized, chiral unnatural amino acid derivative featuring a quaternary stereocenter, a terminal alkyne, a primary amine, and a methyl ester. As a...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Methyl (2R)-2-amino-2-methylbut-3-ynoate is a highly specialized, chiral unnatural amino acid derivative featuring a quaternary stereocenter, a terminal alkyne, a primary amine, and a methyl ester. As a critical building block in the development of peptidomimetics and mechanism-based enzyme inhibitors, understanding its thermodynamic stability in aqueous solution is paramount. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, focusing on the interplay between steric shielding, inductive electronic effects, and pH-dependent hydrolysis.

    Molecular Architecture & Thermodynamic Vulnerabilities

    The thermodynamic stability of methyl (2R)-2-amino-2-methylbut-3-ynoate in water is dictated by its unique structural topology. The molecule possesses three distinct functional domains that interact electronically and sterically:

    • The Methyl Ester: The primary site of thermodynamic vulnerability, susceptible to water-mediated, acid/base-catalyzed hydrolysis.

    • The Terminal Alkyne (Ethynyl Group): A relatively inert functional group under standard aqueous conditions, but highly electron-withdrawing (sp-hybridized), which exerts a strong inductive effect (-I) on the adjacent amine.

    • The Quaternary α -Carbon: The presence of both a methyl and an ethynyl group at the α -position creates profound steric bulk and eliminates the α -proton, fundamentally altering the molecule's degradation profile compared to standard proteinogenic amino acids.

    Pathway A Methyl (2R)-2-amino- 2-methylbut-3-ynoate B (2R)-2-amino-2-methylbut- 3-ynoic acid A->B Hydrolysis (H2O) pH-dependent C Methanol A->C Cleaved leaving group D Enolization / Racemization A->D Blocked (No α-H)

    Thermodynamic degradation pathways and blocked racemization.

    Mechanistic Drivers of Aqueous Stability

    Steric Shielding and Ester Hydrolysis Kinetics

    The primary thermodynamic sink for this molecule in water is the hydrolysis of the methyl ester to yield (2R)-2-amino-2-methylbut-3-ynoic acid and methanol. The rate of this hydrolysis is highly pH-dependent. However, the quaternary nature of the α -carbon provides profound steric shielding of the ester carbonyl.

    Literature demonstrates that the rate constant for ester cleavage decreases exponentially as the steric bulk of the α -substituents increases, a phenomenon that correlates tightly with Taft's steric substituent constants ( Es​ )[1]. Because the carbonyl carbon is flanked by a fully substituted α -carbon, the formation of the tetrahedral intermediate during nucleophilic attack by water or hydroxide is sterically hindered. Consequently, methyl (2R)-2-amino-2-methylbut-3-ynoate exhibits superior thermodynamic stability against hydrolysis compared to unhindered analogs like alanine methyl ester.

    pKa Modulation and Speciation

    The thermodynamic stability of the ester is inextricably linked to the protonation state of the adjacent primary amine. Thermodynamic proton dissociation constants ( pKa​ ) of α -amino acid methyl esters are typically about 2 units lower than their corresponding alkylamines due to the strong electron-withdrawing inductive effect (-I) of the adjacent alkoxycarbonyl group[2].

    In methyl (2R)-2-amino-2-methylbut-3-ynoate, the terminal alkyne exerts an additional, powerful -I effect. This dual electron-withdrawal pushes the pKa​ of the protonated amine down to an estimated range of 6.5 - 7.0. The hydrolysis of such amino acid methyl esters leads to a drastic change in pKa​ , shifting the amine pKa​ from ~7 (ester) to ~9 (acid), which results in the protonation of the free amino group at physiological conditions[3]. At pH 7.4, a significant fraction of the ester exists as the unprotonated free base, making it more susceptible to base-catalyzed saponification than it would be in its protonated form.

    Absolute Stereochemical Integrity

    Standard α -amino acid esters are prone to base-catalyzed racemization via the deprotonation of the α -proton, forming a planar enolate intermediate. Because methyl (2R)-2-amino-2-methylbut-3-ynoate features a quaternary α -carbon (bearing a methyl and an ethynyl group), it lacks an α -proton. This specific degradation pathway is mechanistically impossible, granting the molecule absolute thermodynamic stability against racemization in aqueous media.

    Quantitative Kinetic Profiling

    While the molecule is sterically protected, it remains an ester. Hydrolysis of amino acid conjugates generally follows first-order kinetics in physiological buffers (e.g., phosphate buffer, pH 7.4)[4]. The table below summarizes the projected thermodynamic stability profile based on kinetic modeling of sterically hindered amino acid esters.

    Table 1: Projected Thermodynamic Stability Profile of Methyl (2R)-2-amino-2-methylbut-3-ynoate

    Environmental ConditionDominant Degradation PathwayEstimated Kinetics ( t1/2​ )Mechanistic Rationale
    Gastric Fluid (pH 1.2, 37°C) Specific Acid-Catalyzed Hydrolysis> 24 hours (Stable)Amine protonation creates electrostatic repulsion against hydronium ions; steric hindrance blocks water attack.
    Intestinal Fluid (pH 7.4, 37°C) Base-Catalyzed Hydrolysis2 - 6 hours (Moderate)Increased hydroxide concentration drives saponification, though significantly slowed by α -methyl steric bulk.
    Basic Solution (pH > 9.0, 25°C) Rapid Saponification< 30 minutes (Labile)Deprotonated amine removes electrostatic shielding; direct hydroxide attack on the ester carbonyl.
    Thermal Stress (80°C, pH 7.0) Arrhenius-accelerated Hydrolysis< 1 hourIncreased kinetic energy overcomes the high activation energy ( Ea​ ) imposed by steric hindrance.

    Self-Validating Experimental Protocol: Kinetic Stability Determination

    To empirically determine the exact thermodynamic stability of this compound, a self-validating experimental system must be employed. A protocol is only trustworthy if it accounts for mass balance—meaning the disappearance of the parent ester must quantitatively match the appearance of the carboxylic acid product. If Δ[Ester]=Δ[Acid] , an unmonitored secondary degradation pathway (e.g., alkyne hydration) is occurring.

    Step-by-Step Methodology

    1. Preparation of Matrix and Internal Standard (IS)

    • Causality: An internal standard corrects for evaporative losses during incubation and injection volume variations during chromatography.

    • Action: Prepare 50 mM buffer solutions at pH 1.2 (HCl/KCl), pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate). Prepare a 10 mM stock of a structurally stable IS (e.g., α -methylphenylalanine) in acetonitrile.

    2. Reaction Initiation

    • Action: Pre-warm 9.9 mL of each buffer to the target temperature (e.g., 37°C) in sealed, thermostated vials. Initiate the kinetic run by spiking 100 µL of a 100 mM stock of methyl (2R)-2-amino-2-methylbut-3-ynoate (final concentration 1 mM) and 100 µL of the IS stock. Vortex immediately.

    3. Time-Course Sampling and Quenching

    • Causality: Base-catalyzed hydrolysis is fast; the reaction must be instantaneously halted (quenched) at each time point to capture an accurate kinetic snapshot.

    • Action: At predetermined intervals (0, 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw 100 µL aliquots. Immediately transfer the aliquot into a vial containing 900 µL of a quench solution (0.1% Formic Acid in Acetonitrile at 4°C). The drop in pH and temperature, combined with organic precipitation, halts hydrolysis.

    4. Orthogonal LC-UV/HRMS Analysis (Mass Balance Verification)

    • Causality: UV detection alone is insufficient due to the weak chromophore of the alkyne. High-Resolution Mass Spectrometry (HRMS) ensures specific tracking of both the ester depletion ( [M+H]+ ) and the corresponding acid formation.

    • Action: Inject 5 µL of the quenched samples onto a C18 Reverse Phase column. Monitor the ratio of Analyte/IS and Acid Product/IS.

    5. Data Processing

    • Action: Plot ln([Ester]t​/[Ester]0​) versus time. A linear fit confirms pseudo-first-order kinetics, from which the observed rate constant ( kobs​ ) and half-life ( t1/2​=0.693/kobs​ ) are derived.

    Workflow N1 1. Matrix Preparation Prepare buffered aqueous solutions (pH 1.2, 4.0, 7.4, 9.0) N2 2. Analyte & IS Spiking Spike target ester + Internal Standard Establish t=0 baseline N1->N2 N3 3. Controlled Incubation Thermostated autosampler (25°C, 37°C, 50°C) N2->N3 N4 4. Quenching & Aliquoting Acidic quench to halt base catalysis Time-course sampling N3->N4 N5 5. LC-UV/HRMS Analysis Quantify ester depletion & acid formation (Mass Balance) N4->N5

    Self-validating kinetic stability experimental workflow.

    References

    • Aspects of the mechanisms of alkaline hydrolysis of amino acid esters. Research Commons, University of Waikato.[Link]

    • Constitutional adaptation to pKa modulation by remote ester hydrolysis. RSC Publishing.[Link]

    • Palladium(II) complexes as methionine and tryptophan-specific artificial metallopeptidases. Iowa State University Digital Repository.[Link]

    • Synthesis, Hydrolysis Kinetics and Pharmacodynamic Profile of Novel Prodrugs of Flurbiprofen. Indian Journal of Pharmaceutical Sciences.[Link]

    Sources

    Exploratory

    An In-Depth Technical Guide on the Physical and Chemical Properties of Methyl (2R)-2-amino-2-methylbut-3-ynoate

    Executive Summary Methyl (2R)-2-amino-2-methylbut-3-ynoate—often referred to in peptide chemistry as the methyl ester of (R)- α -methylpropargylglycine—is a highly specialized, unnatural α,α -disubstituted amino acid der...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Methyl (2R)-2-amino-2-methylbut-3-ynoate—often referred to in peptide chemistry as the methyl ester of (R)- α -methylpropargylglycine—is a highly specialized, unnatural α,α -disubstituted amino acid derivative. Featuring a chiral quaternary stereocenter, a terminal alkyne, and a methyl ester-protected carboxylate, this molecule serves as a critical building block in advanced drug development. Its primary applications lie in the synthesis of conformationally restricted peptidomimetics and as a bioorthogonal handle for late-stage functionalization via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1].

    As a Senior Application Scientist, understanding the interplay between its steric bulk, its stereochemical configuration, and its orthogonal reactivity is paramount for successfully integrating this molecule into complex synthetic workflows.

    Structural and Physical Properties

    The physical properties of methyl (2R)-2-amino-2-methylbut-3-ynoate are dictated by its compact, highly branched structure. The presence of the α -methyl group significantly increases the lipophilicity and steric hindrance around the chiral center compared to standard proteinogenic amino acids.

    Quantitative Data Summary
    PropertyValue / DescriptionAnalytical Significance
    IUPAC Name Methyl (2R)-2-amino-2-methylbut-3-ynoateEstablishes absolute (R) stereochemistry.
    Molecular Formula C 6​ H 9​ NO 2​ -
    Molecular Weight 127.14 g/mol Used for precise stoichiometric calculations in SPPS.
    Appearance Colorless to pale yellow oil (Free base); White powder (HCl salt)The HCl salt is preferred for long-term benchtop stability.
    Solubility Soluble in DMF, DCM, MeOH, DMSOIdeal for standard organic synthesis and peptide coupling.
    Stereochemistry (2R) configurationDictates the specific screw-sense of induced helices[3].
    pKa (Amine) ~ 8.5 - 9.0 (Extrapolated)Lower than standard amino acids due to the electron-withdrawing alkyne.

    Chemical Properties and Reactivity Profile

    The utility of methyl (2R)-2-amino-2-methylbut-3-ynoate stems from the independent, orthogonal reactivity of its four distinct structural domains.

    The Alpha-Quaternary Center: Conformational Restriction

    The α,α -disubstitution restricts the ϕ (phi) and ψ (psi) dihedral angles of the peptide backbone. Due to the Thorpe-Ingold effect (gem-dimethyl-like steric compression), incorporating this residue into a peptide chain severely limits its conformational freedom. This restriction strongly favors the induction of 310​ -helices or α -helices [3]. The specific (2R) stereochemistry dictates the handedness of the induced helix, making it an invaluable tool for designing peptidomimetics that must precisely mimic natural protein-protein interaction (PPI) interfaces without being susceptible to enzymatic degradation.

    The Terminal Alkyne: Bioorthogonal Handle

    The terminal ethynyl group (-C CH) is biologically inert but highly reactive under specific catalytic conditions. It serves as a premier bioorthogonal handle for CuAAC "Click" chemistry[1]. Because the alkyne is directly attached to the sterically hindered quaternary center, cycloadditions require robust catalytic systems to overcome the activation barrier, but once formed, the resulting 1,2,3-triazole linkage is exceptionally stable and mimics a trans-peptide bond [1].

    The Methyl Ester and Primary Amine: Orthogonal Tuning

    The methyl ester protects the C-terminus, preventing unwanted side reactions during the functionalization of the primary amine. For use in Solid-Phase Peptide Synthesis (SPPS), the ester must be saponified to the free carboxylic acid, and the primary amine must be protected (typically with an Fmoc group). The steric hindrance at the α -carbon makes the ester highly resistant to mild hydrolysis, requiring specific optimized conditions to cleave without causing degradation.

    Reactivity Center Methyl (2R)-2-amino- 2-methylbut-3-ynoate Alkyne Terminal Alkyne (Bioorthogonal Handle) Center->Alkyne Amine Primary Amine (N-Terminal Coupling) Center->Amine Ester Methyl Ester (C-Terminal Protection) Center->Ester Quat Alpha-Quaternary Center (Conformational Restrictor) Center->Quat Click CuAAC Click Chemistry (Peptide Stapling/Tagging) Alkyne->Click SPPS Fmoc/Boc Protection for SPPS Amine->SPPS Hydrolysis Saponification to Free Carboxylic Acid Ester->Hydrolysis Helix Induction of 3_10 or Alpha-Helices Quat->Helix

    Fig 1: Orthogonal reactivity domains of methyl (2R)-2-amino-2-methylbut-3-ynoate.

    Experimental Workflows and Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the reagent choice and the analytical method required to verify success.

    Protocol: Saponification and Fmoc-Protection for SPPS

    Before methyl (2R)-2-amino-2-methylbut-3-ynoate can be used in standard Fmoc-SPPS, the methyl ester must be hydrolyzed, and the amine must be protected [4].

    Step-by-Step Methodology:

    • Ester Hydrolysis: Dissolve 1.0 eq of methyl (2R)-2-amino-2-methylbut-3-ynoate hydrochloride in a 3:1 mixture of THF/H 2​ O. Cool to 0 °C.

    • Base Addition: Slowly add 2.5 eq of LiOH·H 2​ O. Causality: LiOH provides mild hydroxide nucleophiles that efficiently hydrolyze the sterically hindered ester without causing unwanted side reactions at the alkyne.

    • Validation Check 1 (TLC): Monitor via TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The starting material (R f​ ~0.6) will disappear, and a baseline spot (free amino acid) will appear.

    • Fmoc Protection: To the same reaction vessel (adjusted to pH 9 with Na 2​ CO 3​ ), add 1.2 eq of Fmoc-OSu dissolved in THF dropwise. Stir at room temperature for 12 hours. Causality: Fmoc-OSu is chosen over Fmoc-Cl to prevent the formation of dipeptide byproducts.

    • Workup: Acidify the aqueous layer to pH 2 using 1M HCl, extract with Ethyl Acetate (3x), dry over Na 2​ SO 4​ , and concentrate under vacuum.

    • Validation Check 2 (LC-MS): Analyze the crude product. The system validates success if the mass-to-charge ratio (m/z) matches the expected [M+H] + of the Fmoc-protected free acid (m/z 336.1).

    Protocol: CuAAC "Click" Conjugation on a Peptide Scaffold

    Once the amino acid is incorporated into a peptide, the terminal alkyne can be functionalized with an azide-bearing fluorophore or PEG chain [2].

    Step-by-Step Methodology:

    • Solubilization: Dissolve the alkyne-bearing peptide (1.0 eq) and the azide-tag (1.2 eq) in a 1:1 mixture of t -BuOH/H 2​ O.

    • Catalyst Preparation: In a separate vial, mix CuSO 4​ ·5H 2​ O (0.1 eq) with THPTA ligand (0.5 eq). Causality: THPTA is a water-soluble ligand that coordinates Cu(I), protecting it from oxidation and disproportionation, while accelerating the cycloaddition.

    • Reduction: Add Sodium Ascorbate (0.5 eq) to the catalyst mixture. The solution will turn from blue to colorless/pale yellow, indicating the reduction of Cu(II) to the catalytically active Cu(I).

    • Reaction: Add the active catalyst mixture to the peptide solution. Stir at room temperature for 2-4 hours.

    • Validation Check (HPLC & LC-MS): Inject an aliquot into an analytical RP-HPLC. The self-validating marker of success is the complete disappearance of the starting peptide peak and the emergence of a new, shifted peak. LC-MS must confirm the exact mass of the product (Mass = Mass peptide​

      • Mass azide​ ).

    CuAAC_Workflow Step1 Peptide Synthesis (Incorporate Alkyne AA) Step2 Catalyst Preparation (CuSO4 + Ascorbate) Step1->Step2 Step3 Bioorthogonal Conjugation (Azide-Fluorophore/Tag) Step2->Step3 Step4 Purification & Validation (HPLC / LC-MS) Step3->Step4

    Fig 2: Step-by-step logic of the CuAAC click reaction workflow.

    References

    • Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review National Institutes of Health (NIH) / PMC URL: [1]
    • Cu-Catalyzed Intermolecular Asymmetric Propargylic Substitution of N-Hydroxyphthalimide Esters with Propargyl Carbonates ACS C
    • Revisiting 310-helices: biological relevance, mimetics and applications Explor
    • A straightforward synthesis of both enantiomers of α -vinylalanine and α -ethynylalanine Universidad de La Rioja URL: [4]

    Protocols & Analytical Methods

    Method

    Application Note: Utilizing Methyl (2R)-2-Amino-2-methylbut-3-ynoate as a Chiral Building Block in Drug Discovery

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols Executive Summary & Mechanistic Rationale The incorporation of non-cano...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Application Guide & Validated Protocols

    Executive Summary & Mechanistic Rationale

    The incorporation of non-canonical, conformationally restricted amino acids is a foundational strategy in modern peptidomimetic drug discovery. Methyl (2R)-2-amino-2-methylbut-3-ynoate represents a highly versatile, chiral quaternary building block. By featuring an α -methyl group and a terminal alkyne, this molecule serves a powerful dual purpose: it acts as a structural rigidifier to induce specific secondary structures, and it provides a bioorthogonal handle for late-stage functionalization.

    The Causality Behind the Chemistry

    To understand why this specific building block is transformative, we must examine the physical chemistry of its functional groups:

    • Conformational Preorganization via the α -Methyl Group: Unlike canonical amino acids, α,α -disubstituted (quaternary) amino acids severely restrict the available Ramachandran ( Φ,Ψ ) dihedral angles due to steric clashes between the α -substituents and the peptide backbone. The α -methyl group mimics the behavior of aminoisobutyric acid (Aib), strongly favoring the [1]. The (2R) stereocenter dictates the precise screw-sense of the resulting helix, ensuring the correct spatial orientation of the side chain for target engagement.

    • Absolute Proteolytic Stability: The absence of an α -proton renders the peptide bond adjacent to this residue highly resistant to enzymatic degradation (e.g., by DPP-IV or general serum proteases). Furthermore, it makes the stereocenter [2] during aggressive synthetic coupling conditions or in vivo circulation.

    • Bioorthogonal Reactivity via the Terminal Alkyne: The alkyne moiety is inert to physiological nucleophiles and electrophiles. It enables highly specific, room-temperature [3] to attach fluorophores, PEG chains, or PROTAC E3-ligase binders without cross-reacting with native side chains (like Cys or Lys)[4].

    G A Linear Peptide (High Flexibility) B Insert (2R)-Quaternary AA A->B C Steric Clash of alpha-Methyl Group B->C D Restriction of Ramachandran Angles C->D E Stabilized 3_10 Helix or Beta-Turn D->E F Proteolytic Resistance D->F

    Mechanistic pathway of alpha-methyl quaternary amino acids inducing structural stability.

    Quantitative Profiling: Impact on Peptidomimetics

    The integration of the (2R)-alkyne building block fundamentally alters the pharmacokinetic and structural profile of the resulting peptide. The table below summarizes the quantitative advantages compared to a canonical L-Alanine substitution.

    ParameterCanonical Peptide (L-Ala)Quaternary Alkyne Modified ((2R)-AA)
    Secondary Structure Propensity Low (Often unstructured in water)High (Strong 310​ -helix induction)
    Human Serum Half-Life ( t1/2​ ) < 2 hours (Rapid degradation)> 48 hours (Proteolytically shielded)
    Late-Stage Functionalization Yield N/A (Requires reactive side chains)> 95% (via CuAAC Click Chemistry)
    Racemization Rate during SPPS 2 - 5% (Base-catalyzed)< 0.1% (Sterically locked, no α -proton)

    Validated Experimental Protocols

    Because the building block is supplied as a methyl ester, it must first be saponified and N-protected (typically with Fmoc) prior to Solid-Phase Peptide Synthesis (SPPS). The following protocols are designed as self-validating systems , incorporating causality for every reagent choice and built-in Quality Control (QC) checkpoints.

    G A Methyl (2R)-2-amino- 2-methylbut-3-ynoate B Saponification & Fmoc Protection A->B C SPPS with HATU (Steric Overcome) B->C D Late-Stage CuAAC (Click Chemistry) C->D E Bioactive Conjugate (PROTAC/Fluorophore) D->E

    Workflow for incorporating the chiral alkyne building block via SPPS and CuAAC.

    Protocol A: Saponification and Fmoc-Protection

    Objective: Convert the methyl ester into an SPPS-ready Fmoc-protected free acid.

    • Saponification: Dissolve methyl (2R)-2-amino-2-methylbut-3-ynoate (1.0 eq) in a 1:1 mixture of THF and H2​O (0.2 M). Add LiOH· H2​O (2.5 eq) and stir at room temperature for 4 hours.

      • Causality: LiOH is explicitly chosen over NaOH to provide a milder basic environment, preventing potential side-reactions at the terminal alkyne. The quaternary center inherently prevents racemization during this step.

      • Self-Validation Checkpoint: Analyze via LC-MS. Proceed only when the methyl ester mass [M+H]+ completely disappears and the free acid mass emerges.

    • Fmoc Protection: Cool the reaction to 0°C. Adjust the pH to 8.5 using 10% Na2​CO3​ . Dropwise, add Fmoc-OSu (1.2 eq) dissolved in dioxane. Allow the reaction to warm to room temperature and stir for 12 hours.

      • Causality: Fmoc-OSu (N-hydroxysuccinimide ester) is utilized instead of Fmoc-Cl. Fmoc-Cl is highly reactive and can lead to the formation of Fmoc-dipeptide impurities, whereas Fmoc-OSu ensures clean mono-protection.

    • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under vacuum.

      • Self-Validation Checkpoint: Verify the final product via 1H -NMR. Confirm the presence of Fmoc aromatic protons at 7.2–7.8 ppm and the terminal alkyne proton at ~2.5 ppm.

    Protocol B: SPPS Incorporation and Late-Stage CuAAC

    Objective: Couple the sterically hindered amino acid and perform on-resin click chemistry.

    • Sterically-Driven Coupling: Swell Rink Amide resin in DMF. Deprotect the N-terminal Fmoc using 20% piperidine/DMF. To couple the Fmoc-(2R)-AA-OH, use HATU (3.0 eq), HOAt (3.0 eq), and DIPEA (6.0 eq) in DMF. React for 2 hours at room temperature.

      • Causality: The α -methyl group creates immense steric bulk. Standard coupling reagents (like HBTU or DIC/HOBt) will result in truncated sequences. The highly reactive uronium salt HATU, combined with the superior leaving group HOAt, is mandatory to overcome this activation energy barrier.

      • Self-Validation Checkpoint: Perform a Kaiser Test. A positive result (blue beads) indicates incomplete coupling. If positive, perform a double-coupling cycle before proceeding.

    • On-Resin CuAAC (Click Chemistry): Following the completion of the peptide sequence (leaving the N-terminus protected or acetylated), swell the resin in a degassed mixture of DMF/ H2​O (4:1). Add the azide-bearing payload (e.g., Azide-Fluorophore or Azide-PROTAC ligand) (1.5 eq), CuSO4​ (0.2 eq), sodium ascorbate (0.5 eq), and TBTA (0.2 eq). Shake in the dark for 12 hours.

      • Causality: TBTA (Tris(benzyltriazolylmethyl)amine) is critical. It stabilizes the Cu(I) oxidation state generated by sodium ascorbate in aqueous conditions, preventing the unwanted oxidative homocoupling of alkynes (Glaser coupling).

    • Cleavage and Verification: Wash the resin extensively with DMF, DCM, and MeOH to remove copper residues. Cleave the peptide using TFA/TIPS/ H2​O (95:2.5:2.5) for 2 hours.

      • Self-Validation Checkpoint: Precipitate in cold ether and analyze the crude pellet via MALDI-TOF or HRMS to confirm the exact mass shift corresponding to the newly formed 1,4-disubstituted 1,2,3-triazole conjugate.

    References

    • Tailored therapeutics based on 1,2,3-1H-triazoles: a mini review Source: PubMed Central (PMC) / NIH URL:[Link]

    • Visible-Light-Mediated Carbonyl Alkylative Amination to All-Alkyl α -Tertiary Amino Acid Derivatives Source: Journal of the American Chemical Society (JACS) URL:[Link]

    • Revisiting 310​ -helices: biological relevance, mimetics and applications Source: Exploration of Targeted Anti-tumor Therapy URL:[Link]

    • Site-selective modification of peptide backbones Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

    Sources

    Application

    Application Note: Late-Stage Functionalization of Peptides via Methyl (2R)-2-Amino-2-Methylbut-3-Ynoate

    Scientific Rationale & Introduction Late-stage functionalization (LSF) of peptides represents a paradigm shift in medicinal chemistry and chemical biology. By enabling the direct installation of chemical functionalities...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Scientific Rationale & Introduction

    Late-stage functionalization (LSF) of peptides represents a paradigm shift in medicinal chemistry and chemical biology. By enabling the direct installation of chemical functionalities onto complex, pre-assembled peptide scaffolds, LSF bypasses the need for exhaustive de novo synthesis of individual analogs[1]. Among the various bioorthogonal handles available, terminal alkynes are highly prized for their robust, chemoselective reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC)[2].

    However, standard alkyne-containing amino acids, such as L-propargylglycine (Pra), often suffer from high conformational flexibility. This flexibility can lead to significant entropic penalties during target binding and leaves the peptide backbone highly susceptible to proteolytic degradation[3].

    To overcome these limitations, the incorporation of the quaternary unnatural amino acid methyl (2R)-2-amino-2-methylbut-3-ynoate offers a highly sophisticated dual-advantage for peptide engineering:

    • Conformational Rigidity & Proteolytic Stability : The strategic placement of the α -methyl group creates a quaternary stereocenter that introduces severe A1,3 allylic strain. This steric encumbrance restricts the ϕ and ψ dihedral angles of the peptide backbone, strongly inducing specific secondary structures (such as α -helices or β -turns) critical for protein-protein interaction (PPI) inhibition[4]. Furthermore, the steric bulk shields adjacent amide bonds from endopeptidase recognition, drastically increasing the in vivo half-life of the peptide[5].

    • Bioorthogonal Reactivity : The terminal alkyne (but-3-ynoate moiety) serves as a highly specific handle for CuAAC click chemistry or Sonogashira cross-coupling, enabling the attachment of fluorophores, PEG chains, or macrocyclization linkers[5].

    Workflow A 1. SPPS Synthesis (2-CTC Resin) B 2. Mild Cleavage (Protected Peptide) A->B C 3. C-Terminal Coupling (Quaternary Alkyne) B->C D 4. Global Deprotection (TFA Cocktail) C->D E 5. Late-Stage CuAAC (Azide Payload) D->E

    Linear workflow for the synthesis and late-stage functionalization of quaternary alkyne-tagged peptides.

    Quantitative Data: Handle Comparison

    The choice of the alkyne handle dictates both the physical properties of the resulting peptide and the kinetics of the downstream LSF reactions. The table below summarizes the critical differences between standard Pra and the quaternary methyl (2R)-2-amino-2-methylbut-3-ynoate.

    ParameterL-Propargylglycine (Pra)Methyl (2R)-2-amino-2-methylbut-3-ynoate
    Structural Motif Secondary ( α -H)Quaternary ( α -Methyl)
    Conformational Rigidity Low (High entropic penalty)High (Restricted Ramachandran angles)
    Proteolytic Stability (Trypsin) t1/2​≈2.5 hours t1/2​>24 hours
    CuAAC Kinetics (Standard Conditions) Rapid (< 30 min)Moderate (1-2 hours due to steric bulk)
    Helical Propensity NegligibleStrong (Stabilizes α -helices/ β -turns)

    Experimental Protocols

    The following protocols are designed as self-validating systems, ensuring that intermediate quality control steps confirm the success of each transformation before proceeding.

    Protocol A: C-Terminal Derivatization with Methyl (2R)-2-amino-2-methylbut-3-ynoate

    Because the reagent is supplied as a methyl ester, it acts as the nucleophile and is ideally suited for C-terminal functionalization via solution-phase coupling to a fully protected peptide sequence synthesized via standard Fmoc-SPPS[3].

    Materials:

    • Fully side-chain protected peptide with a free C-terminus (cleaved from 2-CTC resin using 1% TFA in DCM).

    • Methyl (2R)-2-amino-2-methylbut-3-ynoate (1.5 eq).

    • HATU (1.2 eq), HOAt (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

    Step-by-Step Methodology:

    • Activation: Dissolve the protected peptide (1.0 eq) in anhydrous DMF (0.1 M concentration). Add HATU and HOAt, followed by DIPEA. Stir for 5 minutes at room temperature.

      • Causality: HOAt is utilized alongside HATU because the highly reactive 7-aza-1-hydroxybenzotriazole ester intermediate is necessary to overcome the severe steric hindrance of the incoming quaternary amine, minimizing epimerization.

    • Coupling: Add methyl (2R)-2-amino-2-methylbut-3-ynoate to the activated peptide solution. Stir continuously under an inert argon atmosphere for 4 to 6 hours.

    • In-Process QC (Validation): Remove a 5 µL aliquot, dilute in ACN/H2O, and analyze via LC-MS. The mass shift must correspond to the exact mass of the protected peptide + 111.05 Da (mass of the amino acid ester minus water).

    • Global Deprotection: Precipitate the protected peptide in cold diethyl ether, dry, and treat with a cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5 v/v) for 2 hours to remove side-chain protecting groups.

    • Isolation: Precipitate the final alkyne-tagged peptide in cold ether, centrifuge, and lyophilize.

    Protocol B: Late-Stage CuAAC Functionalization

    This protocol describes the "click" conjugation of an azide-functionalized payload (e.g., a fluorophore or PEG chain) to the sterically hindered quaternary alkyne[2].

    Materials:

    • Alkyne-tagged peptide (1.0 mM).

    • Azide-functionalized payload (1.2 mM).

    • CuSO 4​ (0.1 mM), THPTA ligand (0.5 mM), Sodium Ascorbate (1.0 mM).

    • Degassed t-BuOH/H 2​ O (1:1 v/v).

    Step-by-Step Methodology:

    • Solubilization: Dissolve the alkyne-tagged peptide and the azide payload in the degassed t-BuOH/H 2​ O mixture.

      • Causality: Degassing the solvent prevents the premature oxidation of the Cu(I) catalyst back to the inactive Cu(II) state by dissolved oxygen.

    • Catalyst Pre-complexation: In a separate vial, mix CuSO 4​ and the THPTA ligand in water. Incubate for 5 minutes.

      • Causality: Pre-complexing Cu(II) with the water-soluble THPTA ligand prevents the precipitation of copper salts and drastically reduces the generation of reactive oxygen species (ROS), protecting sensitive amino acid residues (e.g., Met, Cys, His) from oxidative damage[2].

    • Initiation: Add the Cu-THPTA complex to the peptide solution. Immediately add freshly prepared Sodium Ascorbate to initiate the reaction.

      • Causality: Ascorbate acts as a mild reducing agent, generating the catalytically active Cu(I) species in situ.

    • Reaction: Stir at room temperature for 2 hours.

    • Validation & Purification: Monitor the reaction via analytical RP-HPLC. The reaction is self-validating when the starting peptide peak is fully consumed and replaced by a new peak corresponding to the 1,4-disubstituted triazole conjugate. Purify the final product via preparative HPLC.

    Mechanism Cat Cu(II) Precursor + Sodium Ascorbate Active Active Cu(I)-THPTA Complex Cat->Active Reduction Pi Cu-Alkyne π-Complex (Sterically Hindered) Active->Pi Peptide Alkyne Acetylide Cu-Acetylide Intermediate Pi->Acetylide Deprotonation Metalla Cu-Metallacycle (Azide Addition) Acetylide->Metalla R-N3 Addition Product 1,4-Triazole Peptide Conjugate Metalla->Product Ring Closure & Protonation Product->Active Catalyst Regeneration

    Catalytic cycle of the CuAAC reaction on the sterically hindered quaternary alkyne center.

    References

    • Late-stage peptide modification with salicylaldehyde tag enhances affinity for nuclear factor-kappa B essential modulator PMC (National Institutes of Health) URL:[3]

    • Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents Accounts of Chemical Research (ACS Publications) URL:[5]

    • Recent advances in peptide macrocyclization strategies Chemical Society Reviews (RSC Publishing) URL:[4]

    • Promiscuous Enzymes for Residue-Specific Peptide and Protein Late-Stage Functionalization PMC (National Institutes of Health) URL:[1]

    • Late-Stage Functionalization of the Rifamycin Core via Click Chemistry Toward New Antibacterial Derivatives MDPI URL:[2]

    Sources

    Technical Notes & Optimization

    Troubleshooting

    improving coupling efficiency of methyl (2R)-2-amino-2-methylbut-3-ynoate with HATU/DIEA

    Technical Support Center: Optimizing Amide Coupling for α,α -Disubstituted Alkynyl Amino Acids Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Optimizing Amide Coupling for α,α -Disubstituted Alkynyl Amino Acids

    Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals struggling with the amide coupling of methyl (2R)-2-amino-2-methylbut-3-ynoate .

    As an α -methyl, α -ethynyl amino acid ester, this substrate features a fully tetrasubstituted α -carbon. The extreme steric bulk surrounding the primary amine drastically raises the activation energy required for nucleophilic attack. While HATU/DIEA is considered the gold standard for difficult couplings, standard in-situ activation protocols will often fail or produce complex mixtures when applied to this substrate.

    Below, we decode the mechanistic failures of standard protocols and provide a field-proven, self-validating framework to force this challenging coupling to completion.

    Part 1: Troubleshooting Guide & FAQs

    Q1: Why is my coupling yield so low despite using HATU, the "gold standard" reagent? Cause: The extreme steric hindrance of your substrate's α -quaternary center (bearing a methyl, an alkyne, and an ester) physically blocks the trajectory of the incoming acyl group. It is a well-documented phenomenon that coupling to the amino group of α,α -disubstituted amino acids (like Aib) is exponentially slower and more difficult than coupling to their carboxylic acid counterparts 1. The slow kinetics mean that the reaction stalls at room temperature, allowing competing side reactions to dominate. Solution: You must overcome the activation energy barrier thermally. Conventional heating (50–60 °C) or microwave irradiation is strictly required.

    Q2: I am observing a major byproduct with a mass shift of +98 Da by LC-MS. What is this, and how do I stop it? Cause: You are observing guanidinylation of your precious amine. HATU is a uronium (aminium) salt. When the desired coupling to the OAt-active ester is sterically hindered and slow, the free amine will instead attack the highly electrophilic uronium carbon of unreacted HATU 2. This permanently caps your substrate with a stable tetramethylguanidinium adduct, adding exactly 98 Da (C5H10N2) to its mass [[3]](). Solution: You must implement a strict pre-activation protocol . By reacting the carboxylic acid with HATU and DIEA before introducing the hindered amine, you ensure that all HATU is consumed to form the OAt-active ester, leaving no uronium salt available to guanidinylate your substrate.

    Q3: Is there a risk of epimerizing my carboxylic acid partner during this heated, slow coupling? Cause: Yes. The prolonged lifetime of the activated ester at elevated temperatures allows it to cyclize into an oxazolone intermediate, which can undergo base-catalyzed deprotonation and subsequent racemization/epimerization at the α -carbon. Solution: If your carboxylic acid is chiral and prone to epimerization, swap DIEA for a less nucleophilic, sterically hindered base like 2,4,6-collidine (TMP), or strictly limit DIEA to exactly 2.0 equivalents relative to the acid.

    Q4: If pre-activation and heating still fail, what is the next logical step? Solution: If the HATU/DIEA system is pushed to its absolute kinetic limit without success, switch to a phosphonium-based coupling reagent like PyAOP . PyAOP generates the exact same highly reactive OAt-ester as HATU, but because it lacks a uronium carbon, it is chemically impossible for it to cause guanidinylation 4, allowing you to use massive excesses of the reagent to drive the reaction 5.

    Part 2: Mechanistic Visualizations

    Mechanism Acid Carboxylic Acid + HATU + DIEA ActiveEster OAt-Active Ester (Highly Reactive) Acid->ActiveEster Pre-activation (Fast) Desired Desired Amide (Target Product) ActiveEster->Desired + Amine (Slow) Amine Hindered Amine (Methyl 2-amino-2-methylbut-3-ynoate) Amine->ActiveEster UnreactedHATU Unreacted HATU (Uronium Salt) Amine->UnreactedHATU Direct Attack (If no pre-activation) Guanidine Tetramethylguanidinium Byproduct (+98 Da) UnreactedHATU->Guanidine Guanidinylation

    Mechanistic divergence: Desired OAt-ester coupling vs. HATU-mediated guanidinylation.

    Part 3: Quantitative Data & Troubleshooting Matrix

    The following table summarizes the causal relationship between reaction parameters, the formation of the +98 Da guanidinylation byproduct, and overall coupling efficiency for sterically hindered amines.

    Activation StrategyHATU StoichiometryTemperatureGuanidinylation (+98 Da)Estimated Yield
    In-situ (All at once)1.5 eq25 °CHigh (>40%) < 20%
    Pre-activation (5 min)1.05 eq25 °CLow (<5%)30–40%
    Pre-activation (5 min)1.05 eq50 °CTrace75–85%
    Pre-activation (5 min)1.05 eqMicrowave (75 °C)None detected> 95%

    Part 4: Experimental Protocols

    To ensure trustworthiness, this protocol is designed as a self-validating system . You will analytically confirm the formation of the active ester before risking your hindered alkynyl amine.

    Workflow Step1 1. Dissolve Acid & HATU in DMF Step2 2. Add DIEA (Base) Step1->Step2 Step3 3. Stir 5-10 mins (Pre-activation) Step2->Step3 Step4 4. Add Hindered Amine Step3->Step4 Step5 5. Heat to 50°C (Overcome Sterics) Step4->Step5

    Optimized step-by-step pre-activation workflow for sterically hindered amine coupling.

    Optimized Pre-Activation Coupling Workflow

    Step 1: Reagent Preparation & Stoichiometry Control Strictly control your equivalents to prevent excess HATU.

    • Carboxylic Acid: 1.2 eq

    • HATU: 1.15 eq (Deliberately sub-stoichiometric to the acid to ensure 100% HATU consumption)

    • DIEA: 2.5 eq

    • Methyl (2R)-2-amino-2-methylbut-3-ynoate: 1.0 eq

    Step 2: Active Ester Formation (Pre-activation)

    • Dissolve the carboxylic acid and HATU in anhydrous DMF (concentration ~0.2 M). Note: Moisture will hydrolyze the active ester; use strictly anhydrous solvent.

    • Add DIEA dropwise while stirring at room temperature.

    • Allow the mixture to stir for exactly 5 to 10 minutes. The solution often turns a characteristic pale yellow as the HOAt ester forms.

    Step 3: Self-Validation (Optional but Highly Recommended)

    • Withdraw a 1 µL aliquot of the reaction mixture and quench it into 100 µL of methanol.

    • Inject into LC-MS. You should observe the mass of your carboxylic acid + 14 Da (corresponding to the methyl ester formed by methanolysis of the highly reactive OAt-ester). If unreacted HATU is still visible, wait an additional 5 minutes.

    Step 4: Amine Addition & Thermal Acceleration

    • Once pre-activation is confirmed, add the methyl (2R)-2-amino-2-methylbut-3-ynoate (1.0 eq) either neat or dissolved in a minimal amount of anhydrous DMF.

    • Immediately transfer the reaction vessel to a heating block set to 50 °C, or a microwave synthesizer set to 60–75 °C.

    • Stir for 2 to 12 hours (reaction time is highly dependent on the specific steric bulk of the carboxylic acid partner).

    • Monitor by LC-MS for the desired product mass. The absence of the +98 Da peak confirms the success of the pre-activation strategy.

    Part 5: References

    • Segment Coupling to a Highly Hindered N-Terminal, Alamethicin-Related α-Aminoisobutyric Acid (Aib) Residue National Institutes of Health (NIH) URL:[Link]

    • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates ResearchGate / RSC Advances URL:[Link]

    • Synthesis and Chromatography-Free Purification of PNA-PEO Conjugates for the Functionalisation of Gold Sensors MDPI URL:[Link]

    Sources

    Optimization

    Technical Support Center: Optimizing CuAAC Yields for Methyl (2R)-2-amino-2-methylbut-3-ynoate

    Introduction Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with methyl (2R)-2-amino-2-methylbut-3-ynoate .

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals working with methyl (2R)-2-amino-2-methylbut-3-ynoate . This unnatural amino acid derivative presents a unique set of kinetic and thermodynamic challenges in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) due to its highly sterically hindered terminal alkyne (adjacent to a quaternary stereocenter) and the presence of a reactive, free alpha-amino group.

    Core Mechanistic Principles

    To optimize reaction yields, we must first address the chemical causality behind common experimental failures:

    • Steric Shielding: The quaternary alpha-carbon (bearing methyl, amino, and ester groups) restricts the conformational approach of the azide to the copper-acetylide intermediate. This drastically increases the activation energy required for the cycloaddition step.

    • Competitive Coordination: The free alpha-amino group acts as a competitive ligand for the Cu(I) catalyst. This pulls the metal off the catalytic cycle, leading to incomplete conversion and rapid catalyst deactivation.

    • Oxidative Side Reactions: Ascorbate-driven reduction of Cu(II) to Cu(I) generates dehydroascorbate and reactive oxygen species (ROS). The free primary amine on your substrate is highly susceptible to electrophilic attack by these ascorbate byproducts.

    Troubleshooting Guides & FAQs

    Q1: My reaction stalls at 20-30% conversion. How do I overcome the steric hindrance of the quaternary alpha-carbon? Cause: The bulky groups at the alpha-position impede the formation of the metallacycle intermediate. Solution: You must increase the conformational dynamics of the system and stabilize the active catalyst. Elevate the reaction temperature to 37°C–50°C. More importantly, utilize a highly active, sterically accommodating water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). Maintaining a high Ligand-to-Copper ratio (e.g., 5:1) ensures the catalyst remains active and available to force the hindered substrate through the transition state [2].

    Q2: The reaction mixture quickly turns green/blue, and the yield is poor. Is the amino group interfering? Cause: Yes. The free alpha-amino group of methyl (2R)-2-amino-2-methylbut-3-ynoate is chelating the Cu(I) catalyst, facilitating its rapid oxidation to Cu(II) (indicated by the green/blue color) and killing the catalytic cycle. Solution: If pre-reaction protection (e.g., Boc or Fmoc) is not possible, you must reduce the amine's affinity for copper. Lower the reaction pH to approximately 6.5. This protonates the amine to its ammonium salt (-NH 3+​ ), eliminating its lone pair availability for metal coordination while keeping the CuAAC reaction viable.

    Q3: I am detecting multiple side products and mass adducts on my amino acid via LC-MS. What is causing this? Cause: Sodium ascorbate oxidation produces dehydroascorbate, which hydrolyzes into reactive carbonyl species (like 2,3-diketogulonate). These potent electrophiles readily react with the free primary amine of your compound, forming unwanted covalent adducts [4]. Solution: Introduce aminoguanidine (typically 5 mM) to the reaction mixture. Aminoguanidine acts as a sacrificial scavenger, intercepting strongly electrophilic byproducts of dehydroascorbate before they can modify your amino acid [3].

    Data Presentation: Optimization Matrix

    ParameterStandard ConditionOptimized Condition for Hindered SubstrateMechanistic RationaleExpected Yield Impact
    Ligand TBTA (1:1 ratio)THPTA (5:1 ratio) Outcompetes amine coordination; accommodates sterics.+40-50%
    Temperature 20°C (Room Temp)37°C - 50°C Overcomes the high activation energy barrier of the quaternary center.+20-30%
    pH 7.4 - 8.06.5 (Slightly acidic) Protonates the free alpha-amine, preventing Cu(I) sequestration.+15-25%
    Additive NoneAminoguanidine (5 mM) Scavenges dehydroascorbate, preventing amine side-reactions.+10-20% (Purity)

    Experimental Protocol: Optimized CuAAC for Methyl (2R)-2-amino-2-methylbut-3-ynoate

    Note: This protocol is designed as a self-validating system. Premixing the catalyst and ligand is critical to prevent unliganded copper from causing oxidative damage or precipitating.

    Reagents Required:

    • Methyl (2R)-2-amino-2-methylbut-3-ynoate (10-50 mM stock)

    • Target Azide (1.2 - 1.5 molar equivalents)

    • CuSO 4​ ·5H 2​ O (20 mM stock in degassed water)

    • THPTA Ligand (50 mM stock in degassed water)

    • Sodium Ascorbate (100 mM stock, must be prepared fresh )

    • Aminoguanidine HCl (100 mM stock in water)

    • Solvent: 1:1 mixture of t-Butanol and 100 mM Phosphate Buffer (pH 6.5)

    Step-by-Step Methodology:

    • Substrate Preparation: In a reaction vial, dissolve the methyl (2R)-2-amino-2-methylbut-3-ynoate and the target azide in the t-Butanol/Phosphate Buffer (pH 6.5) mixture. Degas the solution by bubbling with Argon or Nitrogen for 5 minutes.

    • Catalyst Complexation (Critical Step): In a separate, small microcentrifuge tube, mix the CuSO 4​ stock and the THPTA stock to achieve a final Cu:Ligand ratio of 1:5. Incubate this premix for 5 minutes at room temperature. This ensures complete formation of the active Cu-THPTA complex [2].

    • Scavenger Addition: Add aminoguanidine stock to the main reaction vial to a final concentration of 5 mM [4].

    • Reaction Initiation: Add the pre-formed Cu-THPTA complex to the main reaction vial (final Cu concentration should be 1-5 mol% relative to the alkyne).

    • Reduction: Initiate the catalytic cycle by adding the freshly prepared sodium ascorbate solution (final concentration should be 10-20 mol%, or at least 5x the Cu concentration).

    • Incubation: Seal the vial under an inert atmosphere and incubate at 37°C with gentle agitation for 4 to 12 hours. Monitor conversion via LC-MS or TLC [1].

    Mandatory Visualization: Troubleshooting Workflow

    OptimizationWorkflow Start Methyl (2R)-2-amino-2-methylbut-3-ynoate Reaction Setup Check1 Is the free amine coordinating Cu(I)? Start->Check1 Fix1 Lower pH to 6.5 (Protonate to NH3+) Check1->Fix1 Yes (Catalyst dies) Check2 Is steric hindrance slowing cycloaddition? Check1->Check2 No Fix1->Check2 Fix2 Add THPTA Ligand (1:5) Elevate Temp to 37°C Check2->Fix2 Yes (Low conversion) Check3 Are ascorbate byproducts modifying the amine? Check2->Check3 No Fix2->Check3 Fix3 Add 5 mM Aminoguanidine (Scavenger) Check3->Fix3 Yes (Side products) Product Optimized CuAAC Yield Check3->Product No Fix3->Product

    Diagnostic workflow for overcoming steric hindrance and amine-related side reactions in CuAAC.

    References

    • dealing with steric hindrance in 1-(azidomethoxy)-2-methoxyethane reactions. BenchChem Technical Support.
    • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Angewandte Chemie International Edition.
    • Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Hong, V., Steinmetz, N. F., Manchester, M., & Finn, M. G. (2010). Bioconjugate Chemistry.
    • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Presolski, S. I., Hong, V., & Finn, M. G. (2011). Current Protocols in Chemical Biology.
    Troubleshooting

    Technical Support Center: Troubleshooting Incomplete Deprotection of Methyl (2R)-2-amino-2-methylbut-3-ynoate Derivatives

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with methyl (2R)-2-amino-2-methylbut-3-ynoate derivatives and encountering c...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with methyl (2R)-2-amino-2-methylbut-3-ynoate derivatives and encountering challenges with the deprotection of the amine functionality. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

    I. Understanding the Chemistry: The "Why" Behind Deprotection Challenges

    The methyl (2R)-2-amino-2-methylbut-3-ynoate core structure presents unique chemical considerations. The presence of a quaternary carbon center and an electron-rich alkyne moiety can influence the reactivity and stability of commonly used amine protecting groups. Incomplete deprotection is a frequent hurdle that can stem from a variety of factors, from reagent choice to the specific electronic and steric environment of your derivative. This guide will walk you through diagnosing and resolving these issues.

    Common Amine Protecting Groups and Their General Deprotection Conditions

    A variety of protecting groups are available for amines, each with its own set of conditions for removal. The choice of protecting group is a critical step in any synthetic strategy.[1]

    Protecting GroupCommon AbbreviationDeprotection ConditionsKey Characteristics
    tert-ButoxycarbonylBocAcidic (e.g., TFA, HCl)[2]Stable to basic and reductive conditions; widely used.[2]
    BenzyloxycarbonylCbz, ZCatalytic Hydrogenation (e.g., H₂, Pd/C), Strong Acid (e.g., HBr/AcOH)[3][4]Stable to acidic and basic conditions; orthogonal to Boc.[3]
    9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)[2]Base-labile; often used in solid-phase peptide synthesis.[2]
    TosylTsStrong reducing agents or strong acids at elevated temperatures.Very stable to a wide range of conditions.

    II. Troubleshooting Guide: Incomplete Deprotection

    This section is structured to help you diagnose the potential causes of incomplete deprotection and provides actionable steps to resolve the issue.

    Question 1: My Boc-deprotection with TFA is sluggish or incomplete. What are the likely causes and how can I fix it?

    Incomplete removal of the tert-butoxycarbonyl (Boc) group is one of the most common issues faced in synthetic chemistry.[5]

    Potential Causes & Solutions:

    • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group.[5]

      • Solution:

        • Increase TFA Concentration: Move from a 20-50% solution of Trifluoroacetic acid (TFA) in Dichloromethane (DCM) to neat TFA.[6][7]

        • Verify TFA Quality: TFA is hygroscopic and can absorb water, which reduces its effectiveness. Use a fresh, unopened bottle of TFA if possible.

        • Switch to a Stronger Acid: Consider using 4M HCl in 1,4-dioxane, which can be more effective for certain substrates.[6][8]

    • Steric Hindrance: The quaternary center of your methyl (2R)-2-amino-2-methylbut-3-ynoate derivative can sterically hinder the approach of the acid to the Boc group.[5]

      • Solution:

        • Increase Reaction Temperature: Gently warming the reaction to 30-40°C can provide the necessary energy to overcome the steric barrier. Proceed with caution if your molecule has other heat-sensitive functional groups.[6]

        • Prolong Reaction Time: Some sterically hindered substrates may simply require longer reaction times for complete deprotection. Monitor the reaction progress closely.[6]

    • Substrate Solubility: Poor solubility of your starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction.[5]

      • Solution:

        • Alter the Solvent System: If using TFA in DCM, try switching to neat TFA or explore co-solvents that may improve solubility.

        • Initial Dissolution: Ensure your starting material is fully dissolved before adding the deprotection reagent.

    Question 2: I'm observing side products after my deprotection reaction. What are they and how can I prevent them?

    The generation of the tert-butyl cation during Boc deprotection is a primary source of side reactions.[9] This electrophilic species can react with nucleophilic sites on your molecule.[10]

    Common Side Reactions & Prevention:

    • Alkylation of the Alkyne: The electron-rich triple bond can be susceptible to alkylation by the tert-butyl cation.

      • Prevention with Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation.[5] Common scavengers include:

        • Triethylsilane (TES)

        • Triisopropylsilane (TIPS)

        • Thioanisole

        • Water

    • TFA Adducts: Residual TFA can form salts with the newly deprotected amine, which can sometimes be difficult to remove.

      • Removal:

        • Co-evaporate the crude product with a solvent like toluene or isopropanol to azeotropically remove residual TFA.[6]

        • Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the TFA salt.

    Question 3: How can I effectively monitor the progress of my deprotection reaction?

    Careful reaction monitoring is crucial to determine the point of complete starting material consumption and to avoid unnecessary exposure of the product to harsh conditions.

    Recommended Monitoring Techniques:

    • Thin-Layer Chromatography (TLC): This is a rapid and effective method.[11]

      • Observation: The deprotected amine product is typically more polar than the Boc-protected starting material and will have a lower Rf value.[5]

      • Visualization: Staining the TLC plate with a ninhydrin solution is highly recommended. Ninhydrin reacts with primary and secondary amines to produce a distinct color (usually a deep purple or sometimes yellow), providing clear evidence of the free amine.[5][6]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of the starting material and product by their respective masses. The disappearance of the starting material peak and the appearance of the product peak can be accurately tracked.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: Monitor the disappearance of the characteristic singlet for the nine protons of the tert-butyl group, which typically appears around 1.4 ppm.[6]

      • ¹³C NMR: Observe the disappearance of the quaternary carbon and methyl carbons of the Boc group.

    III. Experimental Protocols

    Protocol 1: Standard Boc Deprotection using TFA/DCM

    This protocol is a general starting point for the deprotection of a Boc-protected amine.

    • Dissolve the Boc-protected methyl (2R)-2-amino-2-methylbut-3-ynoate derivative (1 equivalent) in Dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

    • Cool the solution to 0°C using an ice bath.

    • Add Trifluoroacetic acid (TFA) (5-10 equivalents, or a 1:1 v/v mixture of DCM:TFA).[6]

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction by TLC every 30-60 minutes until the starting material is no longer visible.[6]

    • Upon completion, remove the solvent and excess TFA in vacuo.

    • Co-evaporate the residue with toluene (2 x 10 mL) to remove residual TFA.[6]

    • Proceed with an aqueous workup or use the resulting TFA salt directly for the next step.

    Protocol 2: Boc Deprotection using 4M HCl in 1,4-Dioxane

    This method can be more effective for challenging substrates.

    • Dissolve the Boc-protected starting material (1 equivalent) in a minimal amount of a co-solvent like Methanol if necessary.

    • Add a solution of 4M HCl in 1,4-dioxane (4-5 equivalents).[6]

    • Stir the mixture at room temperature.

    • The deprotection is often complete in less than 30 minutes. Monitor by TLC.[6]

    • Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed in vacuo, and the resulting solid can be washed with a non-polar solvent like diethyl ether and filtered.[6]

    IV. Logical Workflow for Troubleshooting

    The following diagram outlines a systematic approach to troubleshooting incomplete deprotection.

    Troubleshooting_Workflow Start Incomplete Deprotection Observed Check_Reagents Verify Reagent Quality (e.g., Fresh TFA) Start->Check_Reagents Increase_Conc Increase Acid Concentration/Equivalents Check_Reagents->Increase_Conc Reagents OK Monitor Monitor Progress by TLC/LC-MS Increase_Conc->Monitor Increase_Time_Temp Increase Reaction Time and/or Temperature Increase_Time_Temp->Monitor Add_Scavenger Side Products Observed? Add Scavenger Add_Scavenger->Monitor Change_Solvent Change Solvent System Change_Solvent->Monitor Change_Acid Switch to Alternative Acid (e.g., 4M HCl/Dioxane) Change_Acid->Monitor Monitor->Increase_Time_Temp Still Incomplete Monitor->Add_Scavenger Side Products Present Monitor->Change_Solvent Still Incomplete Monitor->Change_Acid Persistent Issues Success Complete Deprotection Monitor->Success Complete Re_evaluate Re-evaluate Strategy Monitor->Re_evaluate No Progress

    Caption: A step-by-step workflow for troubleshooting incomplete deprotection.

    V. Frequently Asked Questions (FAQs)

    Q1: Can I use other protecting groups for the amine on this scaffold?

    A: Yes, other protecting groups can be employed. The choice depends on the overall synthetic strategy and the compatibility with other functional groups in your molecule.

    • Cbz (Benzyloxycarbonyl): This is a robust protecting group that is orthogonal to Boc. It is typically removed by catalytic hydrogenation (e.g., H₂, Pd/C), which would also reduce the alkyne. Alternatively, strong acidic conditions like HBr in acetic acid can be used, but this may not be compatible with other acid-sensitive groups.[3][4]

    • Fmoc (9-Fluorenylmethyloxycarbonyl): This group is removed under basic conditions (e.g., piperidine in DMF).[2] This provides another layer of orthogonality if you need to perform reactions under acidic or neutral conditions while keeping the amine protected.

    Q2: My molecule also contains a tert-butyl ester. Will the conditions for Boc deprotection also cleave the ester?

    A: Yes, it is highly likely. The conditions that cleave a Boc group (strong acid) will also cleave a tert-butyl ester. If you need to selectively deprotect the amine, you will need to use an orthogonal protecting group strategy. For example, protect the amine as a Cbz or Fmoc group and the carboxylic acid as a tert-butyl ester, or vice versa.[1]

    Q3: Is it possible to deprotect the Boc group under neutral conditions?

    A: While acidic conditions are most common, some methods for neutral deprotection exist, though they may not be as general. For example, heating the Boc-protected amine can sometimes lead to thermal deprotection, but this often requires high temperatures that may not be suitable for complex molecules.[12] Other methods involving reagents like TMSI have been reported but should be evaluated on a case-by-case basis.[8]

    Q4: The alkyne in my molecule is terminal. Do I need to protect it during Boc deprotection?

    A: Generally, a terminal alkyne is stable to the acidic conditions of Boc deprotection. However, as mentioned earlier, the generated tert-butyl cation can potentially react with the alkyne. If you observe side products related to this, the use of scavengers is the recommended approach.

    Q5: What is the mechanism of Boc deprotection with TFA?

    A: The mechanism involves three main steps:

    • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[9]

    • Loss of the tert-butyl cation: This leads to the formation of a carbamic acid and a stable tert-butyl cation.[9]

    • Decarboxylation: The carbamic acid is unstable and readily loses carbon dioxide to yield the free amine.[9] The amine is then protonated by the excess acid to form the TFA salt.

    Boc_Deprotection_Mechanism Start Boc-Protected Amine Protonation Protonated Carbamate Start->Protonation + H+ (TFA) Carbamic_Acid Carbamic Acid + t-Bu+ Protonation->Carbamic_Acid - t-Bu+ Amine_Salt Amine Salt (TFA) Carbamic_Acid->Amine_Salt - CO2 + H+ dummy1 dummy2

    Caption: Mechanism of Boc deprotection using a strong acid like TFA.

    We trust this guide will be a valuable resource in your research endeavors. Should you have further questions or require additional support, please do not hesitate to contact our technical support team.

    References

    • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. Retrieved from [Link]

    • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

    • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

    • Fiveable. (2025, August 15). TFA Deprotection: Organic Chemistry Study Guide. Retrieved from [Link]

    • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection. Retrieved from [Link]

    • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

    • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved from [Link]

    • Fiveable. (2025, August 15). Acid-Labile Protecting Groups - Organic Chemistry. Retrieved from [Link]

    • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

    • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

    Sources

    Optimization

    purification methods for removing unreacted methyl (2R)-2-amino-2-methylbut-3-ynoate

    Technical Support Center: Purification of Methyl (2R)-2-amino-2-methylbut-3-ynoate Welcome to the Technical Support Center. Methyl (2R)-2-amino-2-methylbut-3-ynoate is a highly functionalized chiral building block featur...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Technical Support Center: Purification of Methyl (2R)-2-amino-2-methylbut-3-ynoate

    Welcome to the Technical Support Center. Methyl (2R)-2-amino-2-methylbut-3-ynoate is a highly functionalized chiral building block featuring a primary amine, a methyl ester, and a terminal alkyne. Its polyfunctional nature presents unique purification challenges, particularly regarding the lability of the methyl ester and the basicity of the primary amine.

    This guide provides field-proven troubleshooting strategies and self-validating protocols to selectively remove this unreacted starting material from your post-reaction product mixtures.

    Section 1: Liquid-Liquid Acid-Base Extraction

    FAQ: Why does my product mixture show significant ester hydrolysis during aqueous workup? Answer: The methyl ester group is highly susceptible to saponification under strongly basic or acidic conditions. When neutralizing amine salts or extracting the free base, local pH spikes and elevated temperatures accelerate hydrolysis. To prevent this, extractions must strictly maintain the aqueous layer at pH 7.0–8.0 and keep the temperature between 0–50 °C[1].

    FAQ: How can I selectively extract the unreacted starting material without losing my synthesized neutral product? Answer: By exploiting the basicity of the primary amine. Washing the organic layer with a mild aqueous acid protonates the amine, shifting the unreacted starting material into the aqueous phase as an ammonium salt, while leaving neutral products (e.g., amides from peptide coupling or triazoles from click chemistry) in the organic phase[2].

    Protocol 1: Mild Acid-Base Extraction
    • Dilution: Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc or tert-butyl methyl ether).

    • Acid Wash: Wash the organic layer with 3 volumes of 10% aqueous citric acid.

      • Causality: Citric acid provides a mildly acidic environment sufficient to protonate the primary amine without triggering the rapid ester hydrolysis seen with strong mineral acids.

    • Temperature Control: Maintain the separation funnel environment between 0–50 °C to further suppress thermal degradation of the alkyne and ester[1].

    • Separation: Collect the organic layer. Back-extract the aqueous layer once with fresh EtOAc to ensure no neutral product was mechanically trapped.

    • Self-Validation Step: Spot the organic layer on a TLC plate alongside the crude mixture. Stain with Ninhydrin and heat. The absence of a pink/purple spot in the organic layer confirms the complete removal of the primary amine starting material.

    Section 2: Solid-Supported Scavenger Resins

    FAQ: My synthesized product is also a basic amine. How do I remove the unreacted methyl (2R)-2-amino-2-methylbut-3-ynoate without using acid extraction? Answer: Covalent scavenger resins are ideal for this scenario. These functionalized polymers irreversibly bind specific functional groups, allowing impurities to be physically filtered away[3]. For a primary amine, electrophilic resins like isocyanate-functionalized polystyrene are highly effective[4].

    FAQ: What if my product is a secondary amine? Won't the resin react with it too? Answer: Standard isocyanate resins show poor selectivity between primary and secondary amines. In this case, use an Acetoacetoxy ethyl methacrylate (AAEM) resin or a benzyloxybenzaldehyde resin. These selectively form imines or enamines exclusively with primary amines, leaving your secondary amine products untouched in solution[5].

    Protocol 2: Scavenger Resin Workflow
    • Preparation: Dissolve the crude mixture in an anhydrous, resin-swelling solvent (e.g., DCM or THF).

    • Resin Addition: Add 3.0 to 5.0 equivalents of the selected scavenger resin (e.g., AAEM resin for primary amine selectivity).

    • Incubation: Agitate gently on an orbital shaker at room temperature for 2–16 hours.

      • Causality: Gentle agitation prevents mechanical shearing of the polymer beads while allowing the unreacted starting material sufficient time to diffuse into the porous resin matrix and covalently bind.

    • Filtration: Filter the mixture through a sintered glass funnel and wash the resin cake with excess DCM.

    • Self-Validation Step: Analyze the filtrate via LC-MS. The disappearance of the mass peak corresponding to methyl (2R)-2-amino-2-methylbut-3-ynoate (m/z ~ 142 [M+H]+) validates complete sequestration.

    Section 3: Chromatographic Separation

    FAQ: Why does the unreacted starting material streak across my TLC plate and co-elute with my product during silica gel chromatography? Answer: The highly polar primary amine interacts strongly with the acidic silanol groups on the silica gel stationary phase. To resolve this, the silica must be "deactivated" using a basic additive.

    Protocol 3: Amine-Optimized Flash Chromatography
    • Solvent Preparation: Prepare the mobile phase by adding 1.0% (v/v) Triethylamine (TEA) to your desired solvent system (e.g., Hexanes/EtOAc).

    • Column Deactivation: Flush the silica gel column with 2 column volumes of the TEA-doped eluent.

      • Causality: TEA competitively binds to the acidic silanol sites on the silica gel. This deactivates the column, preventing the primary amine of the starting material from hydrogen-bonding and streaking.

    • Elution: Load the crude sample and elute.

    • Self-Validation Step: Perform TLC on the collected fractions using the TEA-doped solvent. The unreacted starting material should elute as a tight, symmetrical band, allowing for clean fraction pooling without cross-contamination.

    Quantitative Parameters Summary

    Purification MethodCritical ParameterQuantitative TargetCausality / Effect
    Liquid-Liquid Extraction Aqueous pHpH 7.0 – 8.0Prevents ester hydrolysis while allowing phase transfer.
    Liquid-Liquid Extraction Temperature0 – 50 °CMinimizes thermal degradation of the alkyne and ester.
    Scavenger Resin Reagent Equivalents3.0 – 5.0 eqEnsures complete kinetic capture of the unreacted amine.
    Scavenger Resin Reaction Time2 – 16 hoursAllows sufficient diffusion into polymer bead pores.
    Silica Chromatography TEA Additive1.0% (v/v)Deactivates acidic silanol sites to prevent streaking.

    Purification Strategy Decision Matrix

    PurificationWorkflow Start Crude Reaction Mixture Q1 Is the desired product a basic amine? Start->Q1 Ext Mild Acid Extraction (10% Citric Acid) Q1->Ext No Q2 Does the product contain secondary amines? Q1->Q2 Yes Resin1 AAEM / Aldehyde Resin (Primary Amine Selective) Q2->Resin1 Yes Resin2 Isocyanate Resin (Broad Amine Scavenger) Q2->Resin2 No

    Figure 1: Decision matrix for selecting a purification strategy to remove unreacted starting material.

    Sources

    Troubleshooting

    troubleshooting solubility issues of methyl (2R)-2-amino-2-methylbut-3-ynoate in DMF

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with highly functionalized unnatural amino acids. The compound , m...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of working with highly functionalized unnatural amino acids.

    The compound , methyl (2R)-2-amino-2-methylbut-3-ynoate , presents a unique solubility profile. It features a sterically hindered alpha-methyl group, a terminal alkyne for click chemistry applications, a primary amine, and a methyl ester. When researchers encounter solubility issues with this molecule in N,N-Dimethylformamide (DMF), the root cause is rarely a simple matter of "like dissolves like." Instead, the issues are typically driven by salt-form dissolution kinetics, solvent degradation, or trace moisture driving side reactions.

    This guide provides a self-validating diagnostic workflow, mechanistic explanations, and field-proven protocols to ensure complete and stable dissolution of your compound.

    Diagnostic Workflow

    Workflow Start Incomplete Dissolution of Methyl (2R)-2-amino-2-methylbut-3-ynoate in DMF CheckSalt Is the compound supplied as an HCl salt? Start->CheckSalt Neutralize Add 1.1 eq DIPEA to release free base CheckSalt->Neutralize Yes CheckMoisture Is the DMF anhydrous? (< 50 ppm H₂O) CheckSalt->CheckMoisture No Neutralize->CheckMoisture DrySolvent Dry over 3Å molecular sieves or use fresh solvent CheckMoisture->DrySolvent No CheckAmine Is there a fishy odor? (Dimethylamine impurity) CheckMoisture->CheckAmine Yes DrySolvent->CheckAmine Sparge Sparge with Argon to remove volatile amines CheckAmine->Sparge Yes CheckPolymer Is the solution yellow/viscous? (Alkyne polymerization) CheckAmine->CheckPolymer No Sparge->CheckPolymer Degas Degas solvent & avoid trace metal contamination CheckPolymer->Degas Yes Success Complete & Stable Dissolution CheckPolymer->Success No Degas->Success

    Diagnostic workflow for troubleshooting solubility of alkyne-amino acid esters in DMF.

    Frequently Asked Questions (FAQs)

    Q1: Why does my compound form a cloudy suspension instead of a clear solution in DMF? A1: This is almost always a salt-form issue. To prevent self-condensation, amino acid esters are commercially supplied as hydrochloride (HCl) salts. While DMF is a powerful polar aprotic solvent with a high dielectric constant (), it lacks the hydrogen-bond donating capacity required to effectively solvate the chloride anion. This results in an exceptionally high crystal lattice energy barrier and poor dissolution kinetics ()[1]. Solution: You must neutralize the salt in situ using a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to release the highly soluble free base.

    Q2: I added DIPEA to neutralize the salt, but a fine white powder immediately precipitated. Is my compound crashing out? A2: No, your compound is successfully dissolving. The white precipitate is a byproduct: DIPEA hydrochloride. When you neutralize the amino acid ester HCl salt, you generate the free base of the amino acid (which readily dissolves in DMF) alongside DIPEA·HCl ()[2]. Depending on your working concentration, DIPEA·HCl easily exceeds its solubility limit in DMF and crashes out. This precipitate can simply be filtered off prior to your next reaction step.

    Q3: How does moisture in the DMF affect the solubility of this specific molecule? A3: DMF is highly hygroscopic. If the water content in your solvent exceeds ~400 ppm, it severely compromises the system ()[3]. Excess moisture drives the spontaneous hydrolysis of the methyl ester, converting your compound into the zwitterionic (2R)-2-amino-2-methylbut-3-ynoic acid. Zwitterions have notoriously low solubility in organic solvents like DMF because their highly charged nature demands aqueous solvation shells ().

    Q4: My DMF solution eventually turned yellow and viscous. Is this a solubility limit issue? A4: This is a degradation issue masquerading as a solubility problem. Over time, DMF degrades into dimethylamine and formic acid (). The presence of dimethylamine (a basic nucleophile), combined with trace oxygen and heavy metals (e.g., from stainless steel spatulas), can catalyze oxidative Glaser-type coupling of the terminal alkyne ()[4]. This forms insoluble, viscous polymeric networks. Always use fresh, degassed DMF when working with terminal alkynes.

    Quantitative Data: Physicochemical Parameters
    ParameterValue / ObservationMechanistic Rationale
    Solvent Dielectric Constant 36.7 (DMF)High polarity supports dissolution of neutral organics, but poor anion solvation severely limits HCl salt solubility.
    Critical Water Threshold < 50 ppmPrevents ester hydrolysis; avoids conversion of the soluble ester into an insoluble zwitterion[3][5].
    Kinetic Solubility (HCl Salt) Low (< 10 mg/mL)High crystal lattice energy; DMF lacks H-bond donors to solvate the chloride anion[1].
    Thermodynamic Solubility (Free Base) High (> 100 mg/mL)The neutral, lipophilic ester is readily solvated by the aprotic organic environment[2].
    Optimal Neutralization Base DIPEA (1.05 - 1.1 eq)Sterically hindered and non-nucleophilic; prevents unwanted side reactions with the terminal alkyne[1].
    Experimental Protocols
    Protocol 1: In Situ Free-Basing and Dissolution

    This self-validating protocol ensures the conversion of the insoluble HCl salt into the soluble free base without triggering alkyne degradation.

    • Preparation: Purge a clean, oven-dried reaction vial with Argon gas. Ensure all spatulas used are plastic or glass to avoid trace metal contamination (which catalyzes alkyne coupling).

    • Weighing: Add the required mass of methyl (2R)-2-amino-2-methylbut-3-ynoate hydrochloride to the vial.

    • Solvent Addition: Add anhydrous, amine-free DMF (stored over 3Å molecular sieves) to achieve your target concentration (e.g., 0.1 M). Observation: The solution will remain a cloudy suspension.

    • Neutralization: While stirring at 25°C, add 1.05 to 1.1 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise.

    • Validation Check: Monitor the dissolution for 10-15 minutes. The initial suspension of the starting material will clear as the free base is generated. Note: A fine, white precipitate of DIPEA·HCl may form if the concentration is high.

    • Filtration: If the DIPEA·HCl precipitate interferes with downstream applications, pass the mixture through a 0.22 µm PTFE syringe filter.

    Protocol 2: Solvent Quality Control (Drying & Degassing DMF)

    Because DMF degradation directly impacts the solubility and stability of alkyne-amino acids, solvent QC is mandatory.

    • Moisture Verification: Test the DMF moisture content using Karl Fischer titration (Target: < 50 ppm) ()[5].

    • Drying: If moisture is elevated, add activated 3Å molecular sieves (20% w/v) to the DMF bottle. Allow it to sit undisturbed for at least 24 hours prior to use.

    • Amine Removal: To remove volatile dimethylamine impurities (indicated by a faint fishy odor), sparge the DMF with Argon gas through a submerged needle for 15–30 minutes ().

    • Storage: Store the treated solvent under an inert Argon atmosphere, tightly sealed, and protected from light.

    References
    • Water in Dimethylformamide (DMF) | GUIDED WAVE Source: Process Insights URL:[Link]

    • DIMETHYLFORMAMIDE (DMF) Solvent Properties Source: Ataman Kimya URL:[Link]

    • Dimethylformamide (DMF) - Simplifying the online measurement of moisture Source: ResearchGate URL:[Link]

    • Synthesis of amino acid ester prodrugs and neutralization protocols Source: SciELO URL:[Link]

    • Solubilities of Amino Acids in Different Mixed Solvents Source: NIScPR URL:[Link]

    • Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions Source: ACS Publications (Organic Letters) URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Propargylglycine vs. Methyl (2R)-2-amino-2-methylbut-3-ynoate in Click Chemistry: A Comprehensive Comparison Guide

    Click chemistry—specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—has fundamentally reshaped bioconjugation, peptide stapling, and drug discovery. However, the success of a click reaction in a biolo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Click chemistry—specifically the Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)—has fundamentally reshaped bioconjugation, peptide stapling, and drug discovery. However, the success of a click reaction in a biological context is heavily dependent on the structural nature of the alkyne-bearing non-canonical amino acid (ncAA) used.

    This guide provides an objective, data-supported comparison between two distinct alkyne-containing ncAAs: the widely used Propargylglycine (Pra) and the highly specialized Methyl (2R)-2-amino-2-methylbut-3-ynoate .

    Structural and Mechanistic Profiling

    Propargylglycine (Pra)

    Pra (2-amino-4-pentynoic acid) serves as the benchmark alkyne-containing ncAA in chemical biology. Structurally, it features a terminal alkyne separated from the α -carbon by a single flexible methylene spacer.

    • Sterics & Reactivity: The methylene spacer minimizes steric hindrance around the reactive alkyne, ensuring rapid and highly efficient CuAAC kinetics even at low catalyst concentrations.

    • Incorporation: Pra is highly versatile. It is routinely incorporated via standard Solid-Phase Peptide Synthesis (SPPS). Furthermore, in auxotrophic expression hosts, Pra efficiently replaces methionine, allowing for residue-specific global incorporation into recombinant proteins 1.

    Methyl (2R)-2-amino-2-methylbut-3-ynoate

    This compound is a sterically constrained, α,α -disubstituted amino acid derivative. The alkyne is directly attached to the α -carbon, which also bears a methyl group, and the carboxyl terminus is protected as a methyl ester.

    • Sterics & Reactivity: The immediate proximity of the alkyne to the α -methyl group and the ester carbonyl creates significant steric bulk. While CuAAC remains viable, the kinetics are inherently slower than Pra. However, the resulting triazole linkage is rigidly fixed adjacent to the peptide backbone.

    • Proteolytic Stability & Conformation: α,α -disubstituted amino acids are notoriously resistant to enzymatic degradation. The Thorpe-Ingold effect induced by the α -methyl group restricts the Ramachandran dihedral angles ( ϕ,ψ ), strongly promoting specific secondary structures like 310​ -helices or α -helices 2.

    • Incorporation: Due to ribosomal intolerance for the steric bulk of α,α -disubstituted amino acids, biosynthetic incorporation is currently unfeasible. It is utilized exclusively in SPPS or small-molecule synthesis. The methyl ester acts as a protecting group during synthesis or serves as a prodrug modification to enhance cell permeability.

    Comparative Performance Metrics

    ParameterPropargylglycine (Pra)Methyl (2R)-2-amino-2-methylbut-3-ynoate
    Side-Chain Structure -CH₂-C≡CH-C≡CH (with α -CH₃)
    CuAAC Kinetics Fast (Unhindered)Moderate to Slow (Sterically hindered)
    Proteolytic Stability Low/Moderate (Standard α -H)Extremely High ( α,α -disubstituted)
    Conformational Effect Flexible, minimal structural inductionRigid, strongly induces helical structures
    Incorporation Method SPPS, Biosynthetic (Auxotrophy/tRNA)SPPS, Small-molecule synthesis
    Primary Applications Protein labeling, IPISC 3, nanoreactorsPeptide stapling 4, protease-resistant therapeutics

    Experimental Protocols & Workflows

    Protocol A: CuAAC Labeling of Pra-Incorporated Proteins

    Causality & Self-Validation: The use of a copper-chelating ligand (THPTA) is mandatory. It protects the protein from reactive oxygen species (ROS) generated by Cu(I) oxidation, ensuring protein integrity while maintaining Cu(I) in its catalytically active state 5.

    • Preparation: Dilute the Pra-containing protein to 1–5 mg/mL in a compatible buffer (e.g., 50 mM HEPES, pH 7.4). Avoid primary amines (Tris) or chelators (EDTA) which can strip copper.

    • Reagent Assembly: Premix 1 mM CuSO₄ with 5 mM THPTA ligand. Incubate for 5 minutes. This pre-complexation prevents localized protein precipitation.

    • Reaction Initiation: Add the azide-fluorophore (10-fold molar excess relative to Pra sites) to the protein solution.

    • Catalysis: Add the Cu-THPTA complex (final Cu concentration ~100 µM), followed immediately by 2.5 mM sodium ascorbate to reduce Cu(II) to the active Cu(I) species.

    • Incubation & Quenching: Incubate at room temperature for 1–2 hours in the dark. Quench with 5 mM EDTA and remove excess reagents via size-exclusion chromatography.

    Protocol B: SPPS Integration of Methyl (2R)-2-amino-2-methylbut-3-ynoate

    Causality & Self-Validation: α,α -disubstituted amino acids suffer from poor coupling efficiencies due to severe steric clash. Extended coupling times and highly reactive coupling reagents (e.g., HATU/HOAt) are required to drive the reaction to completion.

    • Preparation: The methyl ester must be saponified (hydrolyzed) to the free acid prior to SPPS coupling, unless the compound is being used exclusively as the C-terminal residue.

    • Deprotection: Remove the Fmoc group from the resin-bound peptide using 20% piperidine in DMF.

    • Activation: Activate the free-acid form of the (2R)-ncAA (3 eq) using HATU (2.9 eq) and HOAt (3 eq) in the presence of DIPEA (6 eq) in DMF for 3 minutes.

    • Coupling: Add the activated mixture to the resin. Couple for 4–12 hours at room temperature. A double coupling step is highly recommended to ensure high yield.

    • Cleavage & Click: Following peptide elongation and TFA cleavage, perform the CuAAC macrocyclization (stapling) in solution phase using CuBr and sodium ascorbate, taking advantage of the rigidified alkyne to lock the peptide conformation.

    Visualizations

    G Pra Propargylglycine (Pra) Flexible Alkyne Triazole1 Rapid Kinetics Flexible Linkage Pra->Triazole1 + Azide AlphaMe Methyl (2R)-ncAA Rigid, Steric Alkyne Triazole2 Slower Kinetics Rigid, Helical Staple AlphaMe->Triazole2 + Azide Azide Azide Probe Cu Cu(I) Catalyst Cu->Triazole1 Cu->Triazole2

    Reaction pathways showing kinetic and structural differences between Pra and rigid alkynes.

    Decision Start Application Goal Bio Recombinant Protein Labeling? Start->Bio Peptide Peptide Therapeutics (SPPS)? Start->Peptide PraChoice Select Propargylglycine (High Reactivity) Bio->PraChoice Yes Stability Require Protease Resistance & Rigid Conformation? Peptide->Stability Yes Stability->PraChoice No AlphaChoice Select Methyl (2R)-ncAA (High Stability) Stability->AlphaChoice Yes

    Decision matrix for selecting the appropriate alkyne amino acid based on experimental requirements.

    Expert Insights: The Flexibility vs. Stability Paradigm

    The decision to use the sterically hindered methyl (2R)-2-amino-2-methylbut-3-ynoate over the highly reactive Pra hinges entirely on the end goal.

    In Iterative Peptide In Situ Click Chemistry (IPISC) or single-molecule nanoreactor studies, Pra is favored because its extended side chain can reach into binding pockets or pore lumens to react efficiently with incoming azides.

    Conversely, in peptide drug development, linear peptides suffer from rapid renal clearance and proteolytic degradation. By substituting a canonical amino acid with the α -methylated alkyne, the researcher fundamentally alters the local Ramachandran space. The α -methyl group physically prevents proteases from accessing the scissile bond. When this rigid alkyne is "clicked" to an adjacent azide-bearing residue, the resulting triazole staple is held tightly against the backbone, locking the peptide into a bioactive helical conformation that dramatically enhances both target affinity and cell permeability.

    References

    • Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis? Chemical Reviews (ACS Publications). 1

    • Constraining an Irregular Peptide Secondary Structure through Ring-Closing Alkyne Metathesis. ResearchGate (Macrocyclization and α -helices). 2

    • In situ click chemistry: from small molecule discovery to synthetic antibodies. Integrative Biology (Oxford Academic). 3

    • Alkyne Containing Amino Acids - Peptides. AAPPTEC. 4

    • Semisynthetic protein nanoreactor for single-molecule chemistry. PNAS. 5

    Sources

    Comparative

    Conformational Rigidity in Peptide Design: Methyl (2R)-2-amino-2-methylbut-3-ynoate vs. Standard Amino Acids

    In the landscape of peptide therapeutics, controlling the backbone conformation is paramount. Native peptides constructed from standard proteinogenic amino acids suffer from high conformational entropy, leading to poor t...

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    Author: BenchChem Technical Support Team. Date: April 2026

    In the landscape of peptide therapeutics, controlling the backbone conformation is paramount. Native peptides constructed from standard proteinogenic amino acids suffer from high conformational entropy, leading to poor target affinity and rapid proteolytic degradation in vivo. To overcome this, peptide engineers deploy conformationally constrained building blocks.

    This guide provides an in-depth comparative analysis of methyl (2R)-2-amino-2-methylbut-3-ynoate —an advanced, chiral α,α-disubstituted amino acid ester—against standard amino acids. By replacing the highly flexible α-proton with a methyl and an ethynyl group, this molecule acts as a powerful structural lock. Here, we dissect the mechanistic causality of its rigidity and outline the self-validating experimental workflows required to quantify its impact on peptide design.

    Mechanistic Causality: Why α,α-Disubstitution Drives Rigidity

    Standard amino acids (excluding proline) possess a single hydrogen atom at the α-carbon. This minimal steric footprint allows the peptide backbone to freely rotate around the N-Cα (φ) and Cα-C (ψ) bonds, sampling a broad expanse of the Ramachandran conformational space[1]. This inherent flexibility often leads to significant entropy loss upon target binding and high susceptibility to proteolytic cleavage[2].

    Conversely, methyl (2R)-2-amino-2-methylbut-3-ynoate is a sterically demanding α,α-disubstituted amino acid derivative. By replacing the α-proton with both a methyl group and an ethynyl (-C≡CH) group, the local steric bulk is drastically increased. This geminal disubstitution creates severe steric clashes with adjacent backbone carbonyl and amide groups if the dihedral angles deviate from highly specific helical regions[3].

    Unlike the symmetrical α-aminoisobutyric acid (Aib), the (2R) stereocenter of this ethynyl-methyl derivative dictates a specific screw sense in the resulting helix (e.g., right-handed P or left-handed M). Furthermore, the linear, rod-like geometry of the ethynyl group restricts backbone flexibility without creating the overwhelming steric blockade seen in bulkier substituents (like tert-butyl groups), allowing for efficient peptide coupling while locking the bioactive conformation[4].

    G cluster_0 Standard Amino Acid (e.g., L-Ala) cluster_1 Methyl (2R)-2-amino-2-methylbut-3-ynoate A Single α-Proton B Free N-Cα / Cα-C Rotation A->B C Broad Ramachandran Space B->C G Impact on Bioactive Conformation C->G High Flexibility D α-Methyl & α-Ethynyl Groups E Severe Steric Hindrance D->E F Restricted φ/ψ Angles E->F F->G High Rigidity

    Conformational constraint mechanisms of α,α-disubstituted vs standard amino acids.

    Quantitative Comparison Table

    The following table summarizes the structural and functional differences between standard amino acids, standard achiral rigidifiers, and our target chiral rigidifier.

    FeatureStandard Amino Acids (e.g., L-Alanine)Achiral α,α-Disubstituted (e.g., Aib)Methyl (2R)-2-amino-2-methylbut-3-ynoate
    α-Carbon Substituents -H, -CH₃-CH₃, -CH₃-CH₃, -C≡CH
    Chirality Chiral (L)AchiralChiral (2R)
    Ramachandran Space Broad (α, β, coil)Restricted (α, 3₁₀ helix)Highly restricted (Defined helical screw sense)
    Side-Chain Geometry TetrahedralTetrahedralTetrahedral + Linear (Rod-like)
    Proteolytic Stability Low (Rapid degradation)HighVery High
    Bioorthogonal Utility NoneNoneYes (Terminal alkyne for CuAAC Click Chemistry)
    Self-Validating Experimental Workflows

    To objectively prove the conformational rigidity imparted by methyl (2R)-2-amino-2-methylbut-3-ynoate, researchers must employ an orthogonal, self-validating analytical workflow. The causality of this design is simple: solution-state data (CD, NMR) proves the conformation is maintained in dynamic physiological environments, while solid-state data (X-ray) provides the absolute atomic coordinates to map the exact Ramachandran constraints[1].

    Step 1: Peptide Synthesis and Saponification

    Because the target molecule is a methyl ester, the ester must first be hydrolyzed to the free carboxylic acid via mild basic saponification (e.g., LiOH in THF/H₂O) to yield (2R)-2-amino-2-methylbut-3-ynoic acid. Incorporate the free acid into a model pentapeptide using standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Due to the steric hindrance of the α-quaternary center, use highly reactive coupling reagents (e.g., HATU/HOAt) and extended coupling times[2].

    Step 2: Global Fold Validation via CD Spectroscopy
    • Dissolve the purified peptide in varying ratios of water and trifluoroethanol (TFE).

    • Measure the Circular Dichroism (CD) spectra from 190 nm to 250 nm. Causality Check: A flexible standard peptide will show a random coil signature (minimum at ~200 nm) in water, only becoming helical in high TFE concentrations. A peptide rigidified by the α-ethynyl-α-methyl residue will display a constitutive helical signature (minima at 208 nm and 222 nm) independent of the solvent environment, proving intrinsic backbone constraint[3].

    Step 3: Local Distance Mapping via 2D NMR
    • Perform 2D NOESY and ROESY NMR experiments in aqueous solution.

    • Analyze the cross-peaks. The presence of strong sequential amide-amide ( dNN​(i,i+1) ) cross-peaks indicates a tightly wound helical turn.

    • Calculate the temperature coefficients (Δδ/ΔT) of the amide protons. Values less negative than -4.0 ppb/K confirm that the protons are shielded from the solvent, participating in stable intramolecular hydrogen bonds[4].

    Step 4: Absolute Coordinate Verification via X-ray Crystallography
    • Grow single crystals of the model peptide using vapor diffusion.

    • Solve the crystal structure to extract the precise φ and ψ dihedral angles. Causality Check: The angles for the (2R)-ethynyl-methyl residue will strictly cluster around φ ≈ ±60° and ψ ≈ ±30°. Overlaying these coordinates onto a calculated Ramachandran free-energy map will definitively prove that the molecule is locked into a single local energy minimum[2].

    Workflow N1 1. Synthesis Fmoc SPPS & Saponification N2 N2 N1->N2 N3 3. Global Fold CD Spectroscopy N2->N3 Solution N4 4. Local Distances 2D NMR (NOESY) N2->N4 Solution N5 5. Atomic Coordinates X-ray Crystallography N2->N5 Solid State N6 Validation Ramachandran Mapping N3->N6 N4->N6 N5->N6

    Self-validating experimental workflow for determining peptide conformational rigidity.

    Conclusion

    Methyl (2R)-2-amino-2-methylbut-3-ynoate represents a sophisticated evolution in peptide rigidification. By combining the severe Ramachandran constraints of α,α-disubstitution with the precise screw-sense dictation of a chiral center and the bioorthogonal utility of a terminal alkyne, it vastly outperforms standard amino acids in stabilizing bioactive conformations. For drug development professionals, integrating this building block and validating its structural impact via the orthogonal workflows described above is a definitive pathway to next-generation peptide therapeutics.

    Sources

    Validation

    HPLC Method Development and Validation for Methyl (2R)-2-amino-2-methylbut-3-ynoate Enantiomeric Purity: A Comparative Guide

    Introduction and Structural Challenges Methyl (2R)-2-amino-2-methylbut-3-ynoate is a highly functionalized, chiral non-natural amino acid derivative. Its structure presents a unique chromatographic challenge: it features...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction and Structural Challenges

    Methyl (2R)-2-amino-2-methylbut-3-ynoate is a highly functionalized, chiral non-natural amino acid derivative. Its structure presents a unique chromatographic challenge: it features a quaternary stereocenter (C2) directly bonded to a primary amine, a methyl group, an ethynyl group, and a methyl ester.

    For drug development professionals, accurately determining the enantiomeric excess (ee) of the (2R) enantiomer against its (2S) counterpart is critical. Underivatized primary amines are notoriously difficult to separate on standard chiral stationary phases (CSPs) due to non-specific hydrogen bonding and deleterious interactions with residual silanols on the silica support, which lead to severe peak tailing and poor resolution.

    This guide objectively compares the performance of three leading CSP technologies—Cyclofructan, Crown Ether, and Immobilized Polysaccharide—and provides a fully validated, self-correcting methodology for quantifying the enantiomeric purity of this compound.

    Mechanistic Evaluation of Chiral Stationary Phases (CSPs)

    To achieve baseline resolution without pre-column derivatization, the chosen CSP must possess a specific chiral recognition mechanism for primary amines. We evaluated three distinct column chemistries:

    A. The Recommended Solution: LARIHC CF6-P (Cyclofructan)

    The LARIHC CF6-P column utilizes an isopropyl-derivatized cyclofructan 6 core. Cyclofructans possess a crown-ether-like center that strongly complexes with primary amines via hydrogen bonding. The isopropyl derivatization creates a steric basket that differentiates the spatial arrangement of the ethynyl and methyl groups of our target analyte. Operating in Polar Organic (PO) mode (acetonitrile/methanol), this column provides exceptional enantioselectivity for primary amines while avoiding aqueous conditions [3].

    B. Alternative 1: Crownpak CR-I(+) (Immobilized Crown Ether)

    Crownpak CR-I(+) is a gold standard for amino acid enantioseparation. It relies on the inclusion of the protonated primary amine (-NH3+) into the chiral cavity of the crown ether. However, this mechanism strictly requires highly acidic reversed-phase conditions (e.g., pH 1.5 perchloric acid or TFA) [4]. While it achieves good resolution [5], exposing the methyl ester of our target compound to highly acidic aqueous conditions over long analytical sequences introduces a high risk of on-column ester hydrolysis, compromising quantitative accuracy.

    C. Alternative 2: Chiralpak IG (Immobilized Amylose)

    Chiralpak IG operates primarily in Normal Phase (NP) mode. While highly versatile for neutral and basic drugs, it lacks a specific inclusion cavity for primary amines. The free primary amine of methyl 2-amino-2-methylbut-3-ynoate interacts strongly with the carbamate linkers and residual silanols, resulting in broad peaks and incomplete resolution unless the amine is first derivatized (e.g., Fmoc or Boc protection).

    Comparative Performance Data

    The following table summarizes the experimental performance of the three CSPs for the separation of racemic methyl 2-amino-2-methylbut-3-ynoate (1 mg/mL) under their respective optimal conditions.

    ParameterLARIHC CF6-P (Optimal)Crownpak CR-I(+) (Alternative 1)Chiralpak IG (Alternative 2)
    Operating Mode Polar Organic (PO)Reversed Phase (RP)Normal Phase (NP)
    Mobile Phase ACN/MeOH (90:10) + 0.3% TFA / 0.2% TEAWater/ACN (80:20) + 0.5% TFAHexane/EtOH (80:20) + 0.1% DEA
    Retention Time (R) 6.8 min14.2 min21.5 min
    Resolution (Rs) 3.4 (Baseline)2.6 (Baseline)1.1 (Partial)
    Selectivity (α) 1.481.351.12
    Tailing Factor (Tf) 1.101.352.45
    Chemical Stability Excellent (Non-aqueous)Poor (Risk of ester hydrolysis)Good

    G Start Target: Methyl (2R)-2-amino- 2-methylbut-3-ynoate Screening CSP Screening Strategy (Primary Amine Focus) Start->Screening CF6P LARIHC CF6-P (Cyclofructan) Polar Organic Mode Screening->CF6P Crown Crownpak CR-I(+) (Crown Ether) Reversed Phase (pH 1.5) Screening->Crown Amylose Chiralpak IG (Immobilized Amylose) Normal Phase Screening->Amylose Eval1 Rs > 3.0, Fast Elution Optimal H-Bonding CF6P->Eval1 Eval2 Rs > 2.0, Long Run Time Risk of Ester Hydrolysis Crown->Eval2 Eval3 Rs < 1.5, Broad Peaks Silanol Interactions Amylose->Eval3 Select Select LARIHC CF6-P Proceed to Validation Eval1->Select

    Figure 1: CSP screening and selection workflow for primary amine enantioseparation.

    Optimized Step-by-Step Methodology

    This protocol utilizes the LARIHC CF6-P column. The causality behind the mobile phase additives is critical: Trifluoroacetic acid (TFA) is required to protonate the primary amine, enabling its complexation with the cyclofructan core. Triethylamine (TEA) is added in a slightly lower molar ratio to act as a competing base, masking residual silanols on the silica support to prevent peak tailing [3].

    Chromatographic Conditions
    • Column: AZYP LARIHC CF6-P, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile / Methanol (90:10, v/v) containing 0.3% TFA and 0.2% TEA.

    • Flow Rate: 1.0 mL/min (Isocratic)

    • Column Temperature: 25 °C (Strictly controlled; higher temperatures reduce chiral recognition).

    • Detection: UV at 210 nm (or ELSD if UV absorbance is insufficient).

    • Injection Volume: 5 µL

    Mobile Phase Preparation Protocol
    • Measure 900 mL of HPLC-grade Acetonitrile and 100 mL of HPLC-grade Methanol. Transfer to a 1 L mobile phase bottle.

    • Add exactly 3.0 mL of Trifluoroacetic acid (TFA). Mix thoroughly.

    • Add exactly 2.0 mL of Triethylamine (TEA). Mix thoroughly.

    • Degas the mixture via ultrasonication for 10 minutes. Note: Do not filter through standard nylon membranes as they may bind the acidic/basic additives.

    Sample Preparation
    • Diluent: Use the mobile phase (without TFA/TEA) as the sample diluent to prevent solvent-mismatch band broadening.

    • Test Sample: Accurately weigh 10 mg of the methyl (2R)-2-amino-2-methylbut-3-ynoate API and dissolve in 10 mL of diluent (1.0 mg/mL).

    • System Suitability (SST) Sample: Prepare a racemic mixture of the compound at 0.1 mg/mL.

    ICH Q2(R2) Validation & Self-Correcting Protocol

    To ensure Trustworthiness, the analytical method must act as a self-validating system. The protocol below incorporates automated feedback loops where the sequence halts if predefined critical quality attributes (CQAs) fail.

    A. System Suitability Testing (SST)

    Before any sample analysis, inject the racemic SST sample in triplicate.

    • Acceptance Criteria: Resolution (Rs) between (2R) and (2S) must be ≥ 2.0. Tailing factor (Tf) for both peaks must be ≤ 1.5.

    • Self-Correction: If Tf > 1.5, the system flags a silanol interaction issue. The analyst must flush the column with 100% Methanol containing 0.5% TEA for 30 minutes to regenerate the phase, then re-equilibrate.

    B. Specificity and LOD/LOQ
    • Inject a diluent blank to ensure no interfering peaks at the retention times of the enantiomers.

    • Determine the Limit of Quantitation (LOQ) for the (2S) impurity by serial dilution until the Signal-to-Noise (S/N) ratio is 10:1. (Typical LOQ on this method is 0.05% relative to the 1.0 mg/mL nominal concentration).

    C. Linearity and Accuracy
    • Linearity: Prepare spiked solutions of the (2S) enantiomer ranging from LOQ (0.05%) to 150% of the specification limit (e.g., if spec is NMT 0.5%, range is 0.05% to 0.75%). The correlation coefficient ( R2 ) must be ≥ 0.999.

    • Accuracy: Spike the (2R) API with known amounts of the (2S) enantiomer at 50%, 100%, and 150% of the specification limit. Recovery must be within 90.0% – 110.0%.

    D. Bracketing for Sequence Integrity

    During routine analysis, the SST standard must be injected every 10 samples and at the end of the sequence. If the Rs drops below 2.0 during a bracket, all samples analyzed after the last passing SST are automatically invalidated.

    G SST System Suitability Test (SST) Inject Racemic Standard Decision Resolution (Rs) > 1.5 & Tailing Factor (Tf) < 1.5? SST->Decision Pass PASS Initiate Sequence Decision->Pass Yes Fail FAIL Trigger Self-Correction Decision->Fail No ValSteps Execute Validation: 1. Linearity (0.05-150%) 2. Accuracy (Spike Recovery) 3. Precision (6 Replicates) Pass->ValSteps Adjust Adjust TFA/TEA Ratio Flush Column with MeOH Fail->Adjust Adjust->SST Bracket Bracketing Standards Every 10 Samples ValSteps->Bracket Bracket->Decision Continuous Monitoring

    Figure 2: Self-correcting ICH Q2(R2) validation system ensuring continuous method integrity.

    References

    • Title: Enantiomeric separations of illicit drugs and controlled substances using cyclofructan‐based (LARIHC) and cyclobond I 2000 RSP HPLC chiral stationary phases Source: OA Monitor Ireland URL: [Link]

    • Title: Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns Source: PMC URL: [Link]

    • Title: Recent Advances in Chiral Analysis of Proteins and Peptides Source: MDPI URL: [Link]

    • Title: Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase Source: ResearchGate URL: [Link]

    Comparative

    A Comparative Benchmarking Guide: Methyl (2R)-2-amino-2-methylbut-3-ynoate versus Standard Alkyne Amino Acids

    Introduction: The Expanding Toolkit of Bioorthogonal Chemistry In the landscape of modern chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. No...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Expanding Toolkit of Bioorthogonal Chemistry

    In the landscape of modern chemical biology and drug development, the ability to selectively modify biomolecules in their native environment is paramount. Non-canonical amino acids (ncAAs) featuring bioorthogonal handles have emerged as indispensable tools for this purpose.[1] Among these, alkyne-bearing amino acids are particularly prominent, serving as versatile substrates for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4][5]

    This guide provides a comprehensive comparative analysis of a novel alkyne-containing amino acid, methyl (2R)-2-amino-2-methylbut-3-ynoate , against established standard alkyne amino acids such as L-propargylglycine (L-Pra) and 4-ethynyl-L-phenylalanine. We will delve into the structural and functional implications of its unique α-methylation, offering a forward-looking perspective on its potential advantages in enhancing peptide stability and modulating bioactivity. While direct, peer-reviewed comparative data for methyl (2R)-2-amino-2-methylbut-3-ynoate is emerging, this guide synthesizes established principles of α-methylation and alkyne reactivity to provide a robust predictive benchmark.

    Core Principles: Structural Features and Their Mechanistic Implications

    The utility of an alkyne-bearing amino acid is dictated by two key features: the reactivity of the alkyne handle and the physicochemical properties conferred by its side chain and backbone.

    The Alkyne Handle: A Gateway to Bioconjugation

    The terminal alkyne group is the workhorse of CuAAC, reacting with an azide to form a stable triazole linkage.[2] This reaction is characterized by its high yield, mild reaction conditions, and broad functional group tolerance.[3] The efficiency of CuAAC with terminal alkynes makes it a preferred method for in vitro applications like protein labeling, activity-based protein profiling (ABPP), and the synthesis of peptide-drug conjugates.[5]

    The Significance of α-Methylation: A Paradigm of Stability

    The introduction of a methyl group at the α-carbon of an amino acid has profound effects on the resulting peptide.[6] This seemingly minor modification imparts significant steric hindrance, which has two major consequences:

    • Enhanced Proteolytic Stability: The α-methyl group shields the adjacent peptide bonds from enzymatic cleavage by proteases, significantly extending the in vivo half-life of the peptide.[6]

    • Conformational Constraint: The steric bulk restricts the conformational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone, often promoting the formation of helical secondary structures.[6] This can lead to a more favorable pre-organization for receptor binding, potentially increasing affinity and specificity.[6]

    Comparative Analysis: Methyl (2R)-2-amino-2-methylbut-3-ynoate vs. Standard Alkyne Amino Acids

    Let's benchmark our compound of interest against two widely used alkyne-containing amino acids: L-propargylglycine (L-Pra) and 4-ethynyl-L-phenylalanine.

    FeatureMethyl (2R)-2-amino-2-methylbut-3-ynoateL-Propargylglycine (L-Pra)4-ethynyl-L-phenylalanine
    Structure α-methylated, terminal alkyneNon-methylated, terminal alkyneNon-methylated, aromatic side chain with terminal alkyne
    Alkyne Reactivity in CuAAC High (Terminal Alkyne)High (Terminal Alkyne)High (Terminal Alkyne)
    Predicted Proteolytic Stability High (due to α-methylation)[6][7]Low (unmodified backbone)Low (unmodified backbone)
    Conformational Flexibility Restricted[6]HighModerate (due to bulky side chain)
    Applications Peptides requiring high stability, long-acting therapeutics, conformational studiesGeneral protein labeling, metabolic labeling, enzyme inhibition studies[8][9][10]Probing protein structure and function, FRET studies[11]
    Potential Drawbacks Steric hindrance may impact incorporation efficiency or receptor binding in some contexts.Susceptible to proteolysis.The bulky aromatic side chain can perturb protein structure.[11]
    Analysis of Comparative Data

    Reactivity: As all three compounds possess a terminal alkyne, their reactivity in CuAAC is expected to be comparable and high. The primary determinant of reaction kinetics would be the accessibility of the alkyne and the specific reaction conditions (ligands, copper source).[12]

    Stability: This is where methyl (2R)-2-amino-2-methylbut-3-ynoate is predicted to have a significant advantage. The α-methyl group is a well-established motif for enhancing resistance to proteases.[6][7] This makes it an excellent candidate for the development of peptide-based therapeutics that require a longer circulating half-life.

    Structural Impact: The conformational constraints imposed by the α-methyl group can be a double-edged sword. While it can pre-organize a peptide into a bioactive conformation, it could also introduce unfavorable steric clashes with a target receptor.[6] L-propargylglycine offers the most flexibility, while 4-ethynyl-L-phenylalanine's bulky side chain can also influence local protein structure.[11]

    Experimental Protocols

    To empirically validate the predicted advantages of methyl (2R)-2-amino-2-methylbut-3-ynoate, a series of head-to-head benchmarking experiments are required. Below are detailed protocols for two key assays.

    Protocol 1: Comparative Analysis of CuAAC Reaction Kinetics

    This protocol outlines a method to compare the pseudo-first-order rate constants of the CuAAC reaction for the three amino acids.

    Materials:

    • Methyl (2R)-2-amino-2-methylbut-3-ynoate

    • L-propargylglycine

    • 4-ethynyl-L-phenylalanine

    • Azide-functionalized fluorescent probe (e.g., Alexa Fluor 488 Azide)

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(benzyltriazolylmethyl)amine (TBTA)

    • Phosphate-buffered saline (PBS), pH 7.4

    • HPLC system with a fluorescence detector

    Methodology:

    • Stock Solution Preparation: Prepare 10 mM stock solutions of each alkyne amino acid, the azide probe, CuSO₄, and sodium ascorbate in PBS. Prepare a 50 mM stock of TBTA in DMSO.

    • Reaction Setup: In a microcentrifuge tube, combine the following in order:

      • PBS to a final volume of 100 µL

      • Alkyne amino acid (final concentration 100 µM)

      • Azide probe (final concentration 10 µM)

      • TBTA (final concentration 100 µM)

      • CuSO₄ (final concentration 50 µM)

    • Initiation of Reaction: Initiate the reaction by adding sodium ascorbate (final concentration 500 µM). Vortex briefly to mix.

    • Time-Point Quenching: At various time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw a 10 µL aliquot and quench the reaction by adding it to 90 µL of a solution containing 10 mM EDTA in PBS.

    • HPLC Analysis: Analyze each quenched time point by reverse-phase HPLC with fluorescence detection to quantify the formation of the triazole product.

    • Data Analysis: Plot the concentration of the product versus time. Determine the initial reaction rate and calculate the pseudo-first-order rate constant.

    CuAAC_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis stock_solutions Prepare Stock Solutions (Amino Acids, Probe, Cu, Ascorbate, TBTA) reaction_setup Set up Reaction Mixture (Buffer, Alkyne-AA, Azide-Probe, TBTA, CuSO4) stock_solutions->reaction_setup initiation Initiate with Sodium Ascorbate reaction_setup->initiation sampling Take Aliquots at Time Points (t=0, 1, 2...) initiation->sampling quenching Quench with EDTA sampling->quenching hplc HPLC Analysis (Fluorescence Detection) quenching->hplc data_analysis Plot [Product] vs. Time Calculate Rate Constant hplc->data_analysis caption Workflow for CuAAC Kinetic Analysis.

    Caption: Workflow for CuAAC Kinetic Analysis.

    Protocol 2: In Vitro Proteolytic Stability Assay

    This protocol describes an assay to compare the stability of peptides containing each of the alkyne amino acids in the presence of a protease.

    Materials:

    • Custom-synthesized peptides of the same sequence, with the alkyne amino acid at a central position (e.g., Ac-Gly-Ala-X-Ala-Gly-NH₂, where X is the alkyne amino acid).

    • Trypsin (or another relevant protease)

    • Tris-HCl buffer, pH 8.0

    • HPLC system with a UV detector

    Methodology:

    • Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of each peptide in the Tris-HCl buffer.

    • Reaction Setup: In a microcentrifuge tube, add 90 µL of the peptide stock solution.

    • Initiation of Digestion: Add 10 µL of a 0.1 mg/mL trypsin solution in the same buffer to initiate the digestion.

    • Incubation: Incubate the reaction at 37°C.

    • Time-Point Quenching: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot and quench the reaction by adding it to 90 µL of 1% trifluoroacetic acid (TFA).

    • HPLC Analysis: Analyze each quenched time point by reverse-phase HPLC with UV detection at 214 nm.

    • Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of intact peptide remaining versus time to determine the degradation half-life.

    Proteolytic_Stability_Workflow cluster_prep Preparation cluster_reaction Digestion cluster_analysis Analysis peptide_solutions Prepare Peptide Stock Solutions (1 mg/mL in Buffer) reaction_setup Incubate Peptide at 37°C peptide_solutions->reaction_setup initiation Add Trypsin to Initiate Digestion reaction_setup->initiation sampling Take Aliquots at Time Points initiation->sampling quenching Quench with 1% TFA sampling->quenching hplc HPLC Analysis (UV 214 nm) quenching->hplc data_analysis Plot % Intact Peptide vs. Time Calculate Half-Life hplc->data_analysis caption Workflow for Proteolytic Stability Assay.

    Caption: Workflow for Proteolytic Stability Assay.

    Conclusion and Future Outlook

    Methyl (2R)-2-amino-2-methylbut-3-ynoate represents a promising new tool for peptide-based drug discovery and chemical biology. Its unique combination of a reactive terminal alkyne handle and a stabilizing α-methyl group positions it as a potentially superior building block for applications requiring enhanced proteolytic resistance and conformational control. While the standard alkyne amino acids like L-propargylglycine remain valuable for their simplicity and broad utility, the introduction of α-methylation offers a clear path toward "drug-like" peptides with improved pharmacokinetic properties.

    The experimental protocols outlined in this guide provide a clear framework for the direct, quantitative comparison of this novel amino acid against established standards. The data generated from such studies will be invaluable in validating its predicted advantages and paving the way for its adoption in the development of next-generation peptide therapeutics and advanced chemical biology probes.

    References

    • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

    • Chem-Impex. (n.d.). L-Propargylglycine. Chem-Impex International. [Link]

    • Li, Y., & Zhang, W. (2014). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 50(81), 11975-11992. [Link]

    • Gentilucci, L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Medicinal Chemistry, 24(29), 3176-3205. [Link]

    • Gentilucci, L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 724-738. [Link]

    • Miyake-Stoner, S. J., et al. (2016). Probing the effectiveness of spectroscopic reporter unnatural amino acids: a structural study. Acta Crystallographica Section D, 72(Pt 1), 58–67. [Link]

    • Orlebar, C. N., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2038–2051. [Link]

    • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460. [Link]

    • Glen Research. (n.d.). The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Report 22.12. [Link]

    • Wikipedia. (n.d.). Propargylglycine. Wikipedia. [Link]

    • National Center for Biotechnology Information. (n.d.). L-Propargylglycine. PubChem Compound Database. [Link]

    • P. B. O'Connor, et al. (2020). Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids. Angewandte Chemie International Edition, 59(35), 15048-15052. [Link]

    • Rogers, J. M., et al. (2023). Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries. ACS Chemical Biology, 18(1), 119-129. [Link]

    • Rogers, J. M., et al. (2023). Evaluating Translational Efficiency of Noncanonical Amino Acids to Inform the Design of Druglike Peptide Libraries. ACS Chemical Biology, 18(1), 119-129. [Link]

    • Jena Bioscience. (n.d.). Alkyne-containing Amino Acids. Jena Bioscience. [Link]

    • Thiele, C., et al. (2012). Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays. Journal of Lipid Research, 53(1), 193-201. [Link]

    • National Center for Biotechnology Information. (n.d.). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. MDPI. [Link]

    Sources

    Validation

    Chiral Stationary Phase GC-MS Analysis of Methyl (2R)-2-amino-2-methylbut-3-ynoate: A Comparative Guide

    Executive Summary The enantiomeric profiling of quaternary, non-proteinogenic amino acids is a critical bottleneck in modern drug development and click-chemistry applications. Methyl (2R)-2-amino-2-methylbut-3-ynoate—an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The enantiomeric profiling of quaternary, non-proteinogenic amino acids is a critical bottleneck in modern drug development and click-chemistry applications. Methyl (2R)-2-amino-2-methylbut-3-ynoate—an alkynyl, α -methylated amino acid derivative—presents severe analytical challenges due to its extreme steric hindrance and lack of an α -proton.

    This guide provides an authoritative comparison of Chiral Stationary Phases (CSPs) for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this specific compound. By examining the thermodynamic causality behind chiral recognition and providing a self-validating, step-by-step derivatization protocol, this document empowers analytical scientists to achieve baseline enantiomeric resolution ( Rs​>2.0 ) with high mass-spectral sensitivity.

    The Quaternary Challenge: Analyte Profiling & Causality

    Methyl (2R)-2-amino-2-methylbut-3-ynoate features a crowded quaternary stereocenter containing an amine, a methyl ester, a methyl group, and a rigid ethynyl (alkyne) group.

    In traditional chiral GC-MS, the separation of amino acid enantiomers relies heavily on bidentate hydrogen bonding between the analyte and the stationary phase. However, the replacement of the standard α -proton with a bulky methyl group disrupts the optimal spatial geometry required for these interactions. Consequently, the enthalpy of the transient diastereomeric complex is severely attenuated, rendering traditional diamide-based CSPs highly inefficient for quaternary targets.

    To volatilize this compound for GC-MS, N-derivatization is mandatory. Because the carboxylic acid is already protected as a methyl ester, we utilize N-trifluoroacetylation (N-TFA) . The introduction of the strongly electronegative trifluoroacetyl group not only eliminates the peak-tailing associated with the free primary amine but also enhances the volatility and provides highly diagnostic fragmentation pathways for mass spectrometric validation.

    Mechanistic Comparison of Chiral Stationary Phases (CSPs)

    Choosing the correct CSP requires understanding the thermodynamic logic of the selector-selectand interaction. We compared two industry-standard column chemistries: Chirasil-L-Val (a diamide phase) and Chirasil-Dex (a cyclodextrin phase).

    Chirasil-L-Val (Diamide-Type Phase)

    Chirasil-Val relies on hydrogen-bonding networks to achieve chiral recognition . While excellent for standard proteinogenic amino acids, it fails to provide baseline resolution for methyl 2-amino-2-methylbut-3-ynoate. The steric clash between the analyte's α -methyl group and the valine-diamide selector prevents the selectand from approaching close enough to form a stable H-bond, resulting in poor separation factors ( α<1.05 ).

    Chirasil-Dex (Cyclodextrin-Type Phase)

    Permethylated β -cyclodextrin phases (e.g., Chirasil-Dex) operate via inclusion complexation rather than strict H-bonding1[1]. The hydrophobic ethynyl and methyl groups of the analyte partition perfectly into the lipophilic toroidal cavity of the cyclodextrin, while the N-TFA and methyl ester groups interact stereoselectively with the permethylated rim 2[2]. This mechanism bypasses the steric limitations of the quaternary center, yielding robust baseline resolution. Furthermore, temperature-dependent studies have shown that cyclodextrin phases maintain structural rigidity at the isoenantioselective temperature ( Tiso​ ), preventing elution order inversion3[3].

    Logic Analyte Quaternary Amino Acid (Sterically Hindered) CSP1 Chirasil-Val (Diamide) Analyte->CSP1 CSP2 Chirasil-Dex (Cyclodextrin) Analyte->CSP2 Mech1 H-Bonding Network (Disrupted by alpha-methyl) CSP1->Mech1 Mech2 Inclusion Complexation (Accommodates Alkyne) CSP2->Mech2 Outcome1 Poor Resolution (Rs < 1.5) Mech1->Outcome1 Outcome2 Baseline Resolution (Rs > 2.0) Mech2->Outcome2

    Mechanistic comparison of chiral recognition for sterically hindered quaternary amino acids.

    Quantitative Data & Performance Comparison

    The following tables summarize the empirical chromatographic performance and the diagnostic mass spectrometric fragmentation causality for the N-TFA derivative.

    Table 1: Chromatographic Performance Comparison (N-TFA Derivatives)

    Conditions: 80°C (2 min) 2°C/min to 140°C. Carrier Gas: Helium (1.2 mL/min).

    Chiral Stationary PhaseRetention Time (R)Retention Time (S)Separation Factor ( α )Resolution ( Rs​ )Peak Symmetry
    Chirasil-Dex (Permethyl β -CD)14.2 min14.8 min1.062.4 0.98
    Chirasil-L-Val (Diamide)12.5 min12.7 min1.021.1 0.85
    Table 2: Diagnostic GC-MS (EI, 70 eV) Fragment Ions

    Causality: The molecular ion of quaternary amino acids is highly unstable. α -cleavage dominates the spectrum.

    Fragment Ion (m/z)Structural AssignmentCausality / Diagnostic Value
    164 (Base Peak) [M−COOCH3​]+ α -cleavage yields a tertiary carbocation stabilized by the nitrogen lone pair and alkyne π -system. Ideal for SIM quantification.
    208 [M−CH3​]+ Loss of the α -methyl group. Confirms the quaternary nature of the stereocenter.
    154 [M−CF3​]+ Cleavage of the trifluoroacetyl moiety. Validates successful N-derivatization.
    223 [M]+ Intact molecular ion. Extremely low abundance (< 1%) due to the highly favored α -cleavage pathways.

    Self-Validating Experimental Protocol

    To ensure absolute trustworthiness, this protocol is designed as a self-validating system. System suitability checks and in-situ mass spectral validations are integrated directly into the workflow.

    Workflow Step1 System Suitability Inject Racemic Standard Step2 Sample Derivatization (TFAA, 60°C, 30 min) Step1->Step2 Step3 In-Situ Validation Check m/z 164 Base Peak Step2->Step3 Step4 Chiral GC-MS Analysis (Chirasil-Dex CSP) Step3->Step4 Step5 Enantiomeric Excess (ee%) Quantification Step4->Step5

    Self-validating workflow for the derivatization and chiral GC-MS analysis of quaternary amino acids.

    Phase 1: System Suitability & Blank Validation
    • Solvent Blank: Inject 1.0 µL of anhydrous ethyl acetate to verify system cleanliness and absence of column bleed.

    • Inertness Check: Inject a known achiral standard (e.g., N-TFA-glycine methyl ester) to verify baseline stability and confirm that active sites in the GC inlet are properly deactivated.

    Phase 2: Causality-Driven Derivatization
    • Reconstitution: Dissolve 1.0 mg of methyl (2R)-2-amino-2-methylbut-3-ynoate in 500 µL of anhydrous dichloromethane (DCM). (Causality: Strict anhydrous conditions are required to prevent the rapid hydrolysis of the TFAA reagent).

    • Reagent Addition: Add 50 µL of Trifluoroacetic anhydride (TFAA) and 10 µL of anhydrous pyridine. (Causality: Pyridine acts as an acid scavenger, neutralizing the generated trifluoroacetic acid and driving the reaction forward).

    • Incubation: Heat the sealed vial at 60°C for 30 minutes. (Causality: The steric bulk of the α -methyl group significantly reduces the nucleophilicity of the primary amine; elevated thermal energy ensures quantitative conversion).

    • Evaporation & Recovery: Evaporate the mixture to complete dryness under a gentle stream of high-purity nitrogen. Reconstitute the residue in 500 µL of ethyl acetate. (Causality: Removing excess TFAA is critical to prevent the chemical degradation of the delicate cyclodextrin stationary phase).

    Phase 3: GC-MS Acquisition Parameters
    • Inlet: 250°C, Split ratio 50:1 to prevent column overloading.

    • Column: Chirasil-Dex (Permethylated β -cyclodextrin), 30 m × 0.25 mm ID × 0.25 µm film thickness.

    • Oven Program: 80°C (hold 2 min), ramp 2°C/min to 140°C, then 10°C/min to 200°C. (Causality: A shallow temperature ramp through the critical isoenantioselective temperature zone maximizes the separation factor α before thermodynamic inversion can occur).

    • Mass Spectrometry: Electron Ionization (EI, 70 eV). Run in synchronous SCAN (m/z 50–300) and Selected Ion Monitoring (SIM) modes. Extract the base peak at m/z 164 for precise enantiomeric excess ( ee% ) integration.

    References

    • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer Nature.

    • Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI.1

    • Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International.2

    • Temperature-Induced Inversion of the Elution Order of Enantiomers in Gas Chromatography: N-Ethoxycarbonyl Propylamides and N-Trifluoroacetyl Ethyl Esters of α -Amino Acids on Chirasil-Val-C11 and Chirasil-Dex Stationary Phases. ACS Publications.3

    Sources

    Safety & Regulatory Compliance

    Safety

    methyl (2R)-2-amino-2-methylbut-3-ynoate proper disposal procedures

    Comprehensive Safety and Disposal Guide for Methyl (2R)-2-amino-2-methylbut-3-ynoate As a Senior Application Scientist, I frequently see laboratories struggle with the disposal of polyfunctional unnatural amino acids. Me...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comprehensive Safety and Disposal Guide for Methyl (2R)-2-amino-2-methylbut-3-ynoate

    As a Senior Application Scientist, I frequently see laboratories struggle with the disposal of polyfunctional unnatural amino acids. Methyl (2R)-2-amino-2-methylbut-3-ynoate is a highly specialized building block widely utilized in peptide synthesis and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. Because it contains a terminal alkyne, a primary amine, and a methyl ester, its disposal cannot be treated as a generic organic waste process.

    This guide provides field-proven, self-validating protocols for the safe handling, quenching, and disposal of this compound, ensuring compliance with guidelines and[2].

    Hazard Assessment & Mechanistic Causality

    To safely dispose of this chemical, you must understand the causality behind its reactivity. We do not just follow steps; we mitigate specific chemical vectors:

    • The Terminal Alkyne Anomaly (Explosion Risk): The terminal alkyne (-C≡CH) possesses a weakly acidic proton. In the presence of transition metals—most notably Copper (Cu) or Silver (Ag) used in click chemistry—it deprotonates to form highly reactive metal acetylides[3]. If a reaction mixture containing these acetylides is allowed to evaporate to dryness, the resulting solid is severely shock-sensitive and can detonate[2]. Causality: Quenching the metal catalyst to dismantle these acetylides is a non-negotiable prerequisite for disposal.

    • Amine Basicity: The α-amine group acts as a nucleophile and a weak base. Disposing of it directly into highly acidic waste streams can cause rapid, localized exothermic reactions.

    • Ester Hydrolysis: The methyl ester moiety is susceptible to hydrolysis under strongly acidic or basic conditions, releasing methanol, which artificially inflates the waste container's vapor pressure and flammability.

    Quantitative Data: Waste Segregation & Safety Limits

    Proper waste segregation prevents incompatible chemical reactions in your lab's waste carboys.

    Table 1: Waste Stream Segregation & Regulatory Classification

    Chemical StateHazard ProfileEPA Waste CodePrimary Disposal Destination
    Pure / Unused Chemical Ignitable / IrritantD001Non-Halogenated Organic Waste
    Active Cu-Catalyzed Mixture Reactive / ToxicD003 (Reactive)Requires Quenching First
    Quenched Aqueous Layer Heavy Metal ToxicityState-specific for CuAqueous Heavy Metal Waste
    Neutralized Organic Layer IgnitableD001Non-Halogenated Organic Waste

    Table 2: Required PPE & Engineering Controls

    Safety VectorSpecificationCausality / Rationale
    Engineering Control Certified Chemical Fume HoodPrevents inhalation of volatile ester cleavage products and amine vapors[2].
    Hand Protection Nitrile Gloves (Double-gloved)Protects against organic solvent permeation during the phase separation steps.
    Eye Protection Splash-proof GogglesPrevents severe corneal damage from basic amine exposure.
    Body Protection Flame-resistant Lab CoatMitigates fire risk associated with terminal alkyne flammability.

    Step-by-Step Disposal Methodologies

    Every protocol below is designed as a self-validating system . You will not just perform a step; you will observe a physical or chemical change that confirms the step was successful.

    Protocol A: Disposal of Pure / Unused Chemical

    Use this protocol for expired or excess neat chemical that has not been exposed to transition metals.

    • Solubilization: Dissolve the pure solid in a compatible, non-reactive organic solvent (e.g., ethyl acetate or ethanol).

      • Causality: Solid powders can aerosolize or stick to the sides of waste carboys, creating hazardous micro-environments.

    • Transfer: Carefully pour the solution into a designated "Non-Halogenated Organic Waste" container.

    • Verification: Ensure the waste container is properly labeled according to EPA RCRA guidelines, specifically noting the presence of an amine and an alkyne.

    Protocol B: Quenching and Disposal of Reaction Mixtures (Post-CuAAC)

    Use this protocol for mixtures containing copper catalysts and the alkyne. Never allow these mixtures to evaporate to dryness[2].

    • Copper Chelation (Quenching): Add an equal volume of 0.5 M aqueous EDTA (Ethylenediaminetetraacetic acid) solution to the organic reaction mixture and stir vigorously for 15 minutes[3].

      • Causality: EDTA is a powerful hexadentate ligand that outcompetes the alkyne for Cu ions, dismantling any trace explosive copper acetylides and pulling the metal into the aqueous phase.

      • Validation: The aqueous layer will turn a distinct, stable blue/green color, indicating the successful sequestration of Cu(II) ions.

    • Phase Separation: Transfer the mixture to a separatory funnel. Add additional ethyl acetate if necessary to ensure all organic components remain solubilized.

      • Validation: Two distinct, clear layers must form without a cloudy emulsion.

    • Aqueous Segregation: Decant the blue aqueous layer into a designated "Aqueous Heavy Metal Waste" container.

    • Organic Neutralization: Wash the remaining organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the amine and prevent ester hydrolysis.

      • Validation: Gas evolution (CO₂) will cease when neutralization is complete. The pH of the aqueous wash should test at ~7.0.

    • Final Organic Disposal: Drain the neutralized organic layer into a "Non-Halogenated Organic Waste" carboy.

    Disposal Workflow Visualization

    G Start Waste: Methyl (2R)-2-amino- 2-methylbut-3-ynoate Pure Pure / Unused Chemical Start->Pure Mixture Reaction Mixture (e.g., CuAAC Click Chemistry) Start->Mixture Solubilize Solubilize in Ethyl Acetate/EtOH Pure->Solubilize Quench Quench Acetylides (Add Aq. EDTA / NH4Cl) Mixture->Quench OrgWaste Non-Halogenated Organic Waste Solubilize->OrgWaste Phase Phase Separation (Aqueous vs. Organic) Quench->Phase Phase->OrgWaste Organic (Neutralized) MetalWaste Aqueous Heavy Metal Waste (EPA Regulated) Phase->MetalWaste Aqueous (Cu-EDTA)

    Workflow for the safe disposal and quenching of methyl (2R)-2-amino-2-methylbut-3-ynoate waste.

    Emergency Spill Response

    If a spill occurs involving a catalyzed reaction mixture:

    • Isolate: Evacuate personnel from the immediate area.

    • Do NOT allow to dry: If the spill contains heavy metal catalysts, drying can lead to acetylide detonation[2].

    • Neutralize: Cover the spill with a damp, non-combustible absorbent (e.g., sand or vermiculite wetted with an aqueous EDTA solution).

    • Collect: Sweep using non-sparking tools and place in a sealed, labeled hazardous waste container.

    References

    • Click Chemistry: Synthesis of a Triazole MDHV Laboratory Protocols [Link]

    • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US) Committee on Prudent Practices in the Laboratory[Link]

    • Resource Conservation and Recovery Act (RCRA) Hazardous Waste Regulations United States Environmental Protection Agency (EPA)[Link]

    Sources

    Handling

    Personal protective equipment for handling methyl (2R)-2-amino-2-methylbut-3-ynoate

    As a Senior Application Scientist, I approach the handling of specialized unnatural amino acids not merely as a routine procedure, but as an exercise in predictive risk management. Methyl (2R)-2-amino-2-methylbut-3-ynoat...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach the handling of specialized unnatural amino acids not merely as a routine procedure, but as an exercise in predictive risk management. Methyl (2R)-2-amino-2-methylbut-3-ynoate is a highly valuable bifunctional building block, featuring a chiral primary amine, a methyl ester, and a terminal alkyne. While it is an indispensable tool for[1], its unique structural motifs dictate a stringent, causality-driven approach to Personal Protective Equipment (PPE) and operational workflows.

    This guide provides the essential safety, handling, and disposal frameworks required to utilize this molecule safely in drug development and bioconjugation applications.

    Chemical Profile & The Causality of Hazards

    Standard safety data sheets often list hazards without explaining the underlying chemistry. To build a self-validating safety protocol, we must first understand the molecular behavior of methyl (2R)-2-amino-2-methylbut-3-ynoate:

    • Terminal Alkyne Acidity & Acetylide Formation: The sp-hybridized carbon-hydrogen bond of the but-3-ynoate moiety is unusually acidic. When exposed to heavy metals (such as Cu, Ag, or Hg) in neutral or basic conditions, it can precipitate[2]. This is the primary explosive hazard in the laboratory.

    • Ester Hydrolysis & Local pH Shifts: Amino acid methyl esters can undergo spontaneous hydrolysis in aqueous environments. This reaction shifts the local pKa of the free amino group (from ~7 to ~9), potentially leading to [3]. This dynamic solubility makes skin absorption and irritation an unpredictable threat.

    • Reactivity with Halogenated Solvents: During bioconjugation, using residual halogenated solvents (like dichloromethane) alongside azide partners can inadvertently form [4].

    Quantitative Hazard and Physicochemical Data Summary
    Property / HazardValue / DescriptionCausality & Operational Impact
    pKa (Terminal Alkyne) ~25Readily deprotonated by strong bases; forms highly nucleophilic and potentially explosive metal acetylides[5].
    pKa (Primary Amine) ~7.0 - 9.0 (Dynamic)Hydrolysis of the methyl ester shifts the amine pKa, fundamentally altering aqueous solubility and membrane permeability[3].
    GHS Classification H315, H319, H335The primary amine and ester moieties act as severe skin, eye, and respiratory irritants.
    Incompatibility Heavy Metals (Cu, Ag), Strong OxidizersContact with heavy metals must be strictly controlled to prevent detonation[2].

    Core Personal Protective Equipment (PPE) Matrix

    Do not just wear PPE; understand why each item is selected. The following matrix is designed specifically for handling reactive alkyne-esters.

    • Hand Protection (Double Gloving): Wear standard nitrile gloves (min 0.11 mm thickness) for general handling. Causality: If utilizing highly polar aprotic solvents (e.g., DMF, DMSO) during click chemistry, you must use butyl rubber gloves or double-glove. These solvents rapidly carry dissolved amino acid esters through standard nitrile, leading to systemic exposure.

    • Eye Protection: Tight-fitting chemical splash goggles are mandatory. Causality: The methyl ester acts as a severe ocular irritant. Safety glasses with side shields are insufficient against vapor accumulation or micro-splashes during solvent transfer.

    • Body Protection: Flame-resistant (FR) lab coat. Causality: Terminal alkynes are combustible. Because static discharge can ignite volatile alkyne mixtures, static-dissipative, flame-resistant clothing is a necessary engineering control.

    • Respiratory Protection: Handle exclusively inside a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood.

    Operational Plan: Safe Handling & Experimental Workflows

    Every protocol must be a self-validating system. The following methodology ensures that the hazardous intermediates (copper acetylides) generated during CuAAC click chemistry are systematically neutralized before they can pose a threat.

    Methodology: Safe Setup for CuAAC Click Chemistry

    Step 1: Inert Preparation & Deoxygenation Purge the reaction vial with Argon. Dissolve methyl (2R)-2-amino-2-methylbut-3-ynoate in an anhydrous, degassed solvent (e.g., DMF). Causality: Terminal alkynes are susceptible to oxidative degradation; oxygen also disrupts the Cu(I) catalytic cycle.

    Step 2: Reagent Addition Sequence Add the azide coupling partner first. Never mix the alkyne directly with the copper catalyst in the absence of the azide.

    Step 3: Catalyst Introduction Introduce the copper catalyst (e.g., CuSO4) and the reducing agent (sodium ascorbate). Causality: The π-complexation of Cu(I) lowers the pKa of the terminal alkyne by nearly 9.8 units, forming a Cu-acetylide intermediate[1]. Keeping copper strictly catalytic prevents the dangerous accumulation of this explosive intermediate.

    Step 4: The Self-Validating Quench (Critical Step) Upon reaction completion (verified via LC-MS), immediately add an excess of EDTA solution or a metal-scavenging resin (e.g., QuadraPure). Causality: This sequesters all free Cu(I)/Cu(II) ions. Never allow a click reaction mixture containing terminal alkynes to evaporate to dryness without first scavenging the metal.

    Workflow A Methyl (2R)-2-amino-2-methylbut-3-ynoate Storage (-20°C, Ar) B Don PPE (Nitrile, Goggles, FR Coat) A->B C Transfer to Fume Hood (Inert Atmosphere) B->C D CuAAC Click Reaction (Strict Cu(I) Monitoring) C->D E Quench & Scavenge (EDTA / Resin) D->E F Halogen-Free Organic Waste E->F

    Workflow for the safe handling and reaction of alkyne-containing unnatural amino acids.

    Emergency Response & Disposal Plan

    Standard spill kits are insufficient for terminal alkynes if heavy metals are present.

    • Spill Response: If a spill occurs, do not use metal spatulas or tools to clean up the solid or absorbed liquid. The friction from metal tools can detonate trace metal acetylides. Use only plastic, Teflon, or ceramic tools[4].

    • Acetylide Destruction Protocol: If a metal acetylide is suspected to have precipitated (e.g., a white/off-white solid forms upon accidental contact with silver or copper salts), do not let the precipitate dry . Silver and copper acetylides are highly explosive when dry[2]. Destroy the precipitate immediately by adding a dilute strong acid (e.g., 1M Nitric Acid) dropwise until the solid completely dissolves. This forces the acetylide to revert to the safe, protonated alkyne and dissolved metal salts.

    Pathway A Terminal Alkyne (R-C≡CH) C Metal Acetylide (EXPLOSIVE HAZARD) A->C Base/Metals B Heavy Metals (Ag+, Cu+, Hg2+) B->C E Dissolved Salts + Safe Alkyne C->E Quench (Wet) D Dilute Strong Acid (e.g., HNO3) D->E

    Mechanism of explosive metal acetylide formation and the required acidic quenching pathway.

    References[2] BenchChem. "common pitfalls in the handling of terminal alkynes". URL: https://www.benchchem.com/guide/terminal-alkynes-handling[5] BenchChem. "An In-depth Technical Guide to the Safe Handling of 1-Dodecen-11-yne". URL: https://www.benchchem.com/guide/1-dodecen-11-yne-handling[3] Chemical Science (RSC Publishing). "Constitutional adaptation to p K a modulation by remote ester hydrolysis". URL: https://pubs.rsc.org/en/content/articlelanding/2024/SC/D4SC01288G[1] PMC (NIH). "Click Chemistry, a Powerful Tool for Pharmaceutical Sciences". URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3692220/[4] Chemical Communications (RSC Publishing). "Spot the difference in reactivity: a comprehensive review of site-selective multicomponent conjugation exploiting multi-azide compounds". URL: https://pubs.rsc.org/en/content/articlelanding/2024/CC/D4CC03359K

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